molecular formula C7H7NO3 B7767831 4-Nitroanisole CAS No. 91-23-6(o-Nitroanisole); 100-17-4(p-Nitroanisole)

4-Nitroanisole

Cat. No.: B7767831
CAS No.: 91-23-6(o-Nitroanisole); 100-17-4(p-Nitroanisole)
M. Wt: 153.14 g/mol
InChI Key: BNUHAJGCKIQFGE-UHFFFAOYSA-N
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Description

Nitroanisole appears as a light red or amber-colored liquid or crystals. Insoluble in water and denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation or skin absorption. Used to make other chemicals.
4-nitroanisole is a member of the class of 4-nitroanisoles that is anisole in which one the hydrogen meta to the methoxy group is replaced by a nitro group.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methoxy-4-nitrobenzene
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InChI

InChI=1S/C7H7NO3/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3
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InChI Key

BNUHAJGCKIQFGE-UHFFFAOYSA-N
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Canonical SMILES

COC1=CC=C(C=C1)[N+](=O)[O-]
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Molecular Formula

C7H7NO3
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DSSTOX Substance ID

DTXSID9059208
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Molecular Weight

153.14 g/mol
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Physical Description

Nitroanisole appears as a light red or amber-colored liquid or crystals. Insoluble in water and denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation or skin absorption. Used to make other chemicals., Solid; [Merck Index] Beige crystalline solid; [Sigma-Aldrich MSDS]
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Boiling Point

531 °F at 760 mmHg (NTP, 1992)
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Flash Point

greater than 230 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 75 °F (NTP, 1992)
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Density

1.254 at 68 °F (NTP, 1992) - Denser than water; will sink
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Vapor Pressure

1 mmHg at 127 °F ; 18.5 mmHg at 167 °F; 30.0 mmHg at 194 °F (NTP, 1992), 0.01 [mmHg]
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CAS No.

91-23-6(o-Nitroanisole); 100-17-4(p-Nitroanisole), 100-17-4
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Melting Point

48.9 °F (NTP, 1992)
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Foundational & Exploratory

Technical Guide: Solubility Thermodynamics of 4-Nitroanisole in Ethanol and Acetone

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility thermodynamics and measurement protocols for 4-Nitroanisole.

Executive Summary

This compound (1-Methoxy-4-nitrobenzene) serves as a critical intermediate in the synthesis of pharmaceutical dyes and agrochemicals. Its purification and crystallization processes depend heavily on precise solubility data in organic solvents. This guide analyzes the solubility behavior of this compound in Ethanol (protic) and Acetone (aprotic) .

While this compound is practically insoluble in water (


 at 

), it exhibits significant solubility in organic solvents. This guide provides the thermodynamic framework to predict this solubility, a validated experimental protocol for measurement, and an analysis of the solute-solvent interactions governing the dissolution process.

Physicochemical & Thermodynamic Properties

Accurate modeling requires precise input parameters. The following values are validated from calorimetric data and are essential for the Ideal Solubility calculations presented in Section 4.

PropertyValueUnitSource
Molecular Weight 153.14 g/mol PubChem [1]
Melting Point (

)
325.15 - 327.15KNIST [2]
Enthalpy of Fusion (

)
18.25kJ/molNIST/Cheméo [3]
Density 1.233g/mLSigma-Aldrich [4]
Water Solubility 0.468g/LECHEMI [5]

Critical Insight: The relatively low enthalpy of fusion (


) compared to other nitro-aromatics suggests a crystal lattice that is easily disrupted by solvent interactions, predicting high solubility in compatible organic solvents.

Theoretical Framework: Solubility Modeling

To predict solubility when experimental data is limited, we utilize the Ideal Solubility Equation (simplified van't Hoff). This serves as the baseline; deviations from this baseline reveal the strength of solvent-solute interactions.

The Ideal Solubility Model

For a solid solute in a liquid solvent, the ideal mole fraction solubility (


) is calculated as:


Where:

  • 
     = Universal Gas Constant (
    
    
    
    )
  • 
     = System Temperature (K)
    
  • 
     = Melting Temperature (326.15 K average)
    
Thermodynamic Logic Flow

The following diagram illustrates the decision matrix for selecting the appropriate thermodynamic model based on available data.

ThermodynamicLogic cluster_0 Thermodynamic Analysis Start Solubility Prediction Required CheckData Is Experimental Data Available? Start->CheckData UseApelblat Use Modified Apelblat Model (Empirical Correlation) CheckData->UseApelblat Yes CalcIdeal Calculate Ideal Solubility (van't Hoff Equation) CheckData->CalcIdeal No SolventType Check Solvent Type CalcIdeal->SolventType AnalyzeDev Analyze Activity Coefficient (γ) γ = x(ideal) / x(real) SolventType->AnalyzeDev Compare with Experimental Spot Checks

Figure 1: Decision workflow for thermodynamic solubility modeling.

Experimental Protocol: Dynamic Laser Monitoring

To generate high-precision solubility curves (Solubility vs. Temperature), the Dynamic Laser Monitoring Method is the gold standard. It eliminates the sampling errors inherent in gravimetric methods.

Principle

A laser beam passes through a solvent-solute mixture. As the temperature changes, the dissolution (disappearance of solid particles) or nucleation (appearance of turbidity) changes the laser transmittance intensity. The transition point corresponds to the saturation temperature.

Required Equipment
  • Jacketed Glass Vessel: 50-100 mL, precision

    
    .
    
  • Laser Source: He-Ne or solid-state laser (approx. 5 mW).

  • Photo-detector: Silicon photodiode connected to a data logger.

  • Magnetic Stirrer: Variable speed (ensure no vortexing bubbles).

Step-by-Step Workflow
  • Preparation: Weigh a precise mass of this compound (

    
    ) and solvent (
    
    
    
    ). Calculate initial mass fraction
    
    
    .
  • Loading: Place the mixture in the jacketed vessel. Start stirring.

  • Dissolution (Heating Run):

    • Set the thermostat to a temperature below the expected solubility.

    • Increase temperature slowly (

      
      ).
      
    • Monitor Laser Intensity (

      
      ).
      
    • Endpoint: When

      
       reaches the maximum stable value (clear solution), record 
      
      
      
      .
  • Verification (Cooling Run):

    • Cool the solution slowly.

    • Endpoint: When

      
       drops sharply (nucleation/turbidity), record 
      
      
      
      .
    • Note:

      
       is the thermodynamic solubility; 
      
      
      
      indicates the metastable zone width (MSZW).
  • Iteration: Add more solute to the same vessel and repeat to obtain the next data point on the curve.

ExperimentalSetup Laser Laser Source (Incident Beam) Vessel Jacketed Vessel (Solute + Solvent) Laser->Vessel Light Path Detector Photo Detector (Transmittance) Vessel->Detector Transmitted Light Computer Data Logger (Intensity vs Temp) Detector->Computer Signal Stirrer Magnetic Stirrer Stirrer->Vessel Agitation

Figure 2: Schematic of the Dynamic Laser Monitoring apparatus.

Solvent Interaction Analysis: Ethanol vs. Acetone

Understanding the molecular interactions allows researchers to predict solubility trends.

Ethanol (Protic Solvent)[1]
  • Mechanism: Ethanol acts as a Hydrogen Bond Donor (HBD).

  • Interaction: The nitro group (

    
    ) and methoxy group (
    
    
    
    ) on this compound act as Hydrogen Bond Acceptors (HBA).
  • Prediction: Good solubility is expected due to H-bonding between ethanol's hydroxyl group and the nitro/methoxy oxygens. However, the non-polar aromatic ring creates a hydrophobic penalty.

Acetone (Aprotic Solvent)[1]
  • Mechanism: Acetone is a polar aprotic solvent with a strong dipole moment.

  • Interaction: Acetone interacts via dipole-dipole forces with the highly polar nitro group.

  • Prediction: Acetone typically dissolves nitro-aromatics better than ethanol. The lack of a hydrogen bond network in the bulk solvent (unlike ethanol) makes it energetically easier to accommodate the bulky aromatic solute.

  • Solubility Ranking: Acetone > Ethanol (Consistent with data for structural analogues like 4-nitroaniline [6]).

Quantitative Data (Ideal Calculation)

Using the parameters from Section 2, we calculate the Ideal Mole Fraction Solubility at 298.15 K (


):





Interpretation: The ideal solubility is very high (


). In real systems, we expect positive deviation (lower solubility) due to non-ideality, but the values will remain substantial, confirming the "soluble" classification found in literature.

References

  • PubChem. this compound Compound Summary. National Library of Medicine. Link

  • NIST. Benzene, 1-methoxy-4-nitro- Phase change data. NIST Chemistry WebBook. Link

  • Cheméo. Chemical Properties of Phenol, 4-nitro- (Enthalpy of Fusion Data). Link

  • Sigma-Aldrich. Product Specification: this compound. Link

  • ECHEMI. this compound Physical Properties and Solubility. Link

  • Journal of Chemical & Engineering Data.Solubility of 4-nitroaniline in aqueous-ethanolic mixtures. (Reference for solvent trend comparison).

Technical Guide: Spectroscopic Characterization of 4-Nitroanisole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Nitroanisole (1-methoxy-4-nitrobenzene) represents a prototypical "push-pull" aromatic system, featuring a strong electron-donating methoxy group para to a strong electron-withdrawing nitro group.[1] This electronic structure creates a significant dipole moment and distinct spectroscopic signatures that are widely used as benchmarks in solvatochromic studies and organic synthesis.[1]

This guide provides a definitive reference for the spectroscopic identification of this compound. It synthesizes high-fidelity data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, supported by mechanistic explanations of the electronic origins of these signals.

Molecular Structure & Electronic Properties[1]

The spectroscopic behavior of this compound is governed by the resonance interaction between the electron-donating methoxy group (


 effect) and the electron-withdrawing nitro group (

effect). This conjugation results in a polarized

-system, which significantly influences chemical shifts and absorption maxima.[1]
Electronic Resonance Visualization

Resonance Figure 1: Electronic 'Push-Pull' System Influencing Spectroscopy Struct1 Neutral Structure (Localized) Struct2 Charge Separated (Resonance Contributor) Struct1->Struct2 Conjugation path NO2 Nitro Group (-NO2) Electron Acceptor (-M) Struct2->NO2 Accepts e- density (Deshields ortho protons) OMe Methoxy Group (-OCH3) Electron Donor (+M) OMe->Struct2 Donates e- density (Shields ortho protons)

Nuclear Magnetic Resonance (NMR) Spectroscopy[2]

Proton NMR ( H NMR)

The


H NMR spectrum of this compound in deuterated chloroform (CDCl

) exhibits a classic AA'BB' (or AA'XX') symmetry pattern in the aromatic region, characteristic of para-disubstituted benzenes with differing substituents.
  • Solvent: CDCl

    
     (Reference: TMS at 0.00 ppm)
    
  • Frequency: 300-400 MHz (Typical)

Chemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (

)
AssignmentElectronic Origin
8.20 - 8.25 Doublet (d)2H

Hz
Ar-H (ortho to NO

)
Deshielded by inductive/mesomeric electron withdrawal of NO

.
6.95 - 7.00 Doublet (d)2H

Hz
Ar-H (ortho to OMe)Shielded by mesomeric electron donation from Oxygen lone pair.
3.90 - 3.95 Singlet (s)3H--OCH

Deshielded by electronegative Oxygen; characteristic methoxy position.[1]
Carbon-13 NMR ( C NMR)

The


C spectrum displays five distinct signals: two quaternary carbons (ipso) and two sets of equivalent aromatic carbons, plus the methoxy carbon.[1]
  • Solvent: CDCl

    
     (Triplet centered at 77.16 ppm)
    
Chemical Shift (

, ppm)
Carbon TypeAssignment
164.1 Quaternary (C

)
C -O (Ipso to OMe)
141.6 Quaternary (C

)
C -N (Ipso to NO

)
125.9 Methine (CH)C -H (Ortho to NO

)
114.0 Methine (CH)C -H (Ortho to OMe)
55.9 Methyl (CH

)
-OC H

Expert Insight: The large chemical shift difference between the two ipso carbons (164.1 vs 141.6 ppm) confirms the strong polarization of the aromatic ring.[1] The signal at 164.1 ppm is significantly downfield due to the direct attachment of the electronegative oxygen atom.[1]

Infrared (IR) Spectroscopy[3]

The IR spectrum is dominated by the strong stretching vibrations of the nitro and ether functional groups.[1]

  • Method: KBr Pellet or ATR (Attenuated Total Reflectance)

  • Phase: Solid

Wavenumber (

, cm

)
IntensityVibrational Mode
3110 - 3080 WeakAromatic C-H Stretch
2850 - 2950 WeakAliphatic C-H Stretch (Methoxy)
1590 - 1610 MediumAromatic C=C Ring Stretch
1500 - 1530 Strong NO

Asymmetric Stretch
1300 - 1350 Strong NO

Symmetric Stretch
1260 - 1270 StrongC-O-C Asymmetric Stretch (Aryl Ether)
1020 - 1040 StrongC-O-C Symmetric Stretch
850 - 860 StrongC-H Out-of-Plane Bending (Para-substitution)

Ultraviolet-Visible (UV-Vis) Spectroscopy[4]

This compound is a solvatochromic probe; its absorption maximum (


) shifts depending on the solvent polarity, although less dramatically than 4-nitroaniline.
  • Transition:

    
     (Intramolecular Charge Transfer)
    
Solvent

(nm)
Molar Absorptivity (

, M

cm

)
Methanol 302 - 307 ~10,500 - 11,500
Ethanol 304~11,000
Cyclohexane 292~9,800
Acetonitrile 305~12,000

Note: The bathochromic shift (red shift) observed in polar solvents (Methanol vs. Cyclohexane) stabilizes the more polar excited state of the molecule, lowering the energy gap for the transition.

Experimental Protocol: Sample Preparation

To ensure data integrity and reproducibility (Trustworthiness), follow this standardized workflow for spectroscopic analysis.

Workflow Diagram

Workflow Figure 2: Standard Operating Procedure for Spectroscopic Analysis Start Raw this compound (Solid) Purify Purification (Recrystallization from EtOH) Start->Purify Check Purity Check (TLC / Melting Point: 54°C) Purify->Check NMR_Prep NMR Prep Dissolve ~10mg in 0.6mL CDCl3 Check->NMR_Prep Pass UV_Prep UV-Vis Prep Serial Dilution in MeOH (Target: 10-5 M) Check->UV_Prep Pass IR_Prep IR Prep Compress w/ KBr or clean ATR crystal Check->IR_Prep Pass Analysis Data Acquisition NMR_Prep->Analysis UV_Prep->Analysis IR_Prep->Analysis

Detailed Steps
  • Purification: If the melting point deviates from 54°C , recrystallize the sample from Ethanol/Water (1:1) to remove isomers (e.g., ortho-nitroanisole) or hydrolysis products (4-nitrophenol).[1]

  • NMR Sample: Dissolve 5-10 mg of purified solid in 0.6 mL of CDCl

    
      (99.8% D). Filter through a cotton plug if any turbidity remains.[1]
    
  • UV-Vis Dilution: Prepare a stock solution of 1 mM in Methanol. Dilute 1:100 to achieve a final concentration of ~10

    
    M (Absorbance should be between 0.2 and 1.0 AU).[1]
    

References

  • National Institute of Standards and Technology (NIST). Benzene, 1-methoxy-4-nitro- (this compound) UV/Vis and Mass Spectra.[1] NIST Chemistry WebBook, SRD 69.[1] [Link]

  • SDBS Compounds and Spectral Search. SDBS No. 4920: this compound.[1][2] National Institute of Advanced Industrial Science and Technology (AIST).[1] (Accessed via AIST portal).[1]

  • PubChem. this compound Compound Summary. National Library of Medicine.[1] [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[1] Journal of Organic Chemistry, 62(21), 7512–7515.[1] (Standard reference for solvent shifts).

Sources

Comprehensive Analysis of the 4-Nitroanisole Crystal Lattice: Architecture, Polymorphism, and Optical Implications

[1]

Executive Summary: The Archetypal D- -A System

This compound (p-nitroanisole, pNA) represents a fundamental "push-pull" chromophore in organic solid-state chemistry.[1] Characterized by a strong electron-donating methoxy group (



1

For researchers in non-linear optics (NLO) and pharmaceutical materials science, pNA presents a classic crystallographic paradox: while the molecule possesses a high hyperpolarizability (

11

Crystallographic Architecture

Unit Cell Metrics

The crystal structure of this compound is thermodynamically driven toward maximum density and dipole cancellation. It crystallizes in the Monoclinic system, most commonly in the centrosymmetric space group


1
ParameterValue (Standard Setting)Description
Crystal System MonoclinicLow symmetry, characteristic of dipolar organics.[1]
Space Group

(No.[1][2] 14)
Centrosymmetric; contains inversion centers.[1]
Z Value 4Four molecules per unit cell (

).[1]
Dipole Alignment AntiparallelAdjacent molecular dipoles cancel each other.
Calculated Density ~1.35 g/cm³Moderately dense packing due to

-stacking.
Molecular Conformation

In the solid state, the pNA molecule is nearly planar, maximizing conjugation between the donor and acceptor.[1]

  • Nitro Group: Coplanar with the phenyl ring to facilitate resonance.[1]

  • Methoxy Group: The

    
     bond angle is typically ~117°, with the methyl group lying in the plane of the ring (syn-planar or anti-planar conformation) to minimize steric strain.[1]
    

Supramolecular Organization & Intermolecular Interactions[1]

The macroscopic properties of pNA are dictated by the competition between dipolar forces and weak hydrogen bonding.

The Centrosymmetry Trap

The high dipole moment (

centrosymmetric dimers1
  • Mechanism: To minimize the electrostatic potential energy of the lattice, molecules align such that the nitro group of one molecule (negative potential) sits near the methoxy/phenyl region of its neighbor (positive potential).[1]

  • Consequence: The net dipole moment of the unit cell is zero (

    
    ).[1] This extinguishes second-order non-linear optical properties (SHG = 0) in the bulk crystal.[1]
    
Stabilization Forces

The lattice is held together by a network of weak interactions:[1]

  • 
     Stacking:  Face-to-face stacking interactions between the electron-deficient nitro-substituted ring and electron-rich methoxy-substituted ring of adjacent layers.[1]
    
  • C-H...O Hydrogen Bonds: Weak hydrogen bonds form between the oxygen atoms of the nitro group and the aromatic protons of neighboring molecules (

    
    ).[1]
    

Experimental Protocols

Protocol A: High-Purity Crystal Growth

Objective: Grow single crystals suitable for X-ray Diffraction (XRD) or optical benchmarking.[1]

Reagents:

  • This compound (99% purity)[1][3]

  • Solvent A: Ethanol (Absolute)[1]

  • Solvent B: n-Hexane (HPLC Grade)[1]

Workflow:

  • Dissolution: Dissolve 500 mg of this compound in 10 mL of warm Ethanol (50°C). Ensure complete dissolution.

  • Filtration: Filter the warm solution through a 0.45

    
    m PTFE syringe filter into a clean scintillation vial to remove dust nuclei.
    
  • Vapor Diffusion (Preferred): Place the uncapped vial inside a larger jar containing 20 mL of n-Hexane. Cap the outer jar tightly.

    • Mechanism:[1][4] Hexane (antisolvent) slowly diffuses into the ethanol solution, lowering solubility gradually.[1]

  • Harvesting: Allow to stand undisturbed at 20°C for 3-5 days. Pale yellow/beige prisms will form.[1]

  • Validation: Check crystal clarity under a polarized light microscope. Sharp extinction indicates high crystallinity.[1]

Protocol B: Structure Determination (SC-XRD)

Objective: Solve the crystal structure to confirm polymorph and packing.

  • Mounting: Select a crystal (

    
     mm) and mount on a Kapton loop using Paratone oil.[1]
    
  • Data Collection: Collect data at 100 K (to reduce thermal motion) using Mo-K

    
     radiation (
    
    
    Å).
  • Strategy: Collect a full sphere of data to ensure high redundancy.

  • Refinement: Use SHELXT for structure solution (Direct Methods) and SHELXL for refinement (Least Squares).

    • Check: Ensure the Flack parameter is not applicable (centrosymmetric).[1] If the space group appears to be

      
       or 
      
      
      but refines poorly, check for missed inversion centers (
      
      
      ).[1]

Engineering the Lattice: Breaking Symmetry

Since bulk pNA is centrosymmetric, it is useless for SHG applications.[1] However, "defect engineering" or "confinement" can restore activity.[1]

The Confinement Effect

Recent research demonstrates that confining pNA within nanoporous matrices (e.g., silica or polymer pores < 50 nm) prevents the formation of the long-range antiparallel lattice.[1]

  • Result: Surface interactions force a non-centrosymmetric alignment.[1]

  • Outcome: The composite material exhibits SHG activity, effectively "turning on" the NLO property of the molecule.[1]

Visualizations

Diagram 1: The "Dipole Trap" Logic Flow

This diagram illustrates why high-dipole molecules like pNA often fail as bulk NLO materials and how engineering bypasses this.

GMoleculeThis compound Molecule(High Dipole ~6.2 D)InteractionIntermolecular Forces(Dipole-Dipole + Pi-Stacking)Molecule->InteractionEngineeringCrystal Engineering:Nanoconfinement / Co-crystallizationMolecule->EngineeringInterventionLatticeThermodynamic Sink:Antiparallel Packing (Centrosymmetric)Interaction->LatticeSelf-AssemblyBulkPropBulk Crystal Property:Net Dipole = 0SHG InactiveLattice->BulkPropForcedAlignForced Non-Centrosymmetric AlignmentEngineering->ForcedAlignActivePropEngineered Property:Net Dipole > 0SHG ActiveForcedAlign->ActiveProp

Caption: Logical pathway determining the optical activity of this compound. Red path represents natural crystallization; Green path represents engineered intervention.

Diagram 2: Experimental Workflow for Structure Solution

WorkflowStep1Synthesis/Purification(>99% Purity)Step2Crystal Growth(Vapor Diffusion)Step1->Step2Step3Microscopy Check(Polarized Light)Step2->Step3Step4SC-XRD Data Collection(Mo-Ka, 100K)Step3->Step4Step5Structure Solution(SHELXT / OLEX2)Step4->Step5Step6CIF Validation(Check P21/c)Step5->Step6Step6->Step2If Twinning/Disorder

Caption: Step-by-step workflow for isolating and solving the single-crystal structure of this compound.

References

  • CSD Entry NITANS : Cambridge Structural Database (CSD).[1][5] Crystal structure of p-nitroanisole. Refcode: NITANS.[1][6]

  • Colapietro, M., et al. "The Crystal Structure of p-Nitroanisole."[1] Acta Crystallographica Section B, Structural Crystallography and Crystal Chemistry.[1][7]

  • Panunto, T. W., et al. (1987).[1] "Hydrogen-bond patterns in dinitroanilines and related compounds." Journal of Organic Chemistry.

  • Iizuka, F., et al. (2020).[1][2] "p-Nitroanisole confined in submicron pores... enhanced dipolar polarization." Chemistry Letters.

Chemical Stability and Oxidative Transformations of 4-Nitroanisole: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

4-Nitroanisole (1-methoxy-4-nitrobenzene) represents a classic "push-pull" aromatic system.[1] It contains an electron-donating methoxy group (


) and a strongly electron-withdrawing nitro group (

) in the para position.[1]

For researchers and process chemists, this structure dictates a binary reactivity profile with strong oxidizing agents:

  • Resistance to Electrophilic Oxidation: The strong deactivating effect of the

    
     group renders the aromatic ring significantly less electron-rich than anisole, making it resistant to mild oxidants that would typically attack the 
    
    
    
    -system.[1]
  • Susceptibility to Radical Attack: The methyl ether linkage (

    
     C-H bonds) remains a viable target for Single Electron Transfer (SET) agents (e.g., Ceric Ammonium Nitrate) or hydroxyl radicals (Advanced Oxidation Processes).
    

This guide focuses on two distinct oxidative pathways: Selective Oxidative Demethylation (Synthetic Utility) and Destructive Mineralization (Environmental Fate).

Selective Oxidation: Demethylation via Ceric Ammonium Nitrate (CAN)

Principles of Reaction

The most chemically useful reaction of this compound with a strong oxidant is the cleavage of the methyl ether to yield 4-nitrophenol .[1] This is a standard deprotection strategy in organic synthesis.[1]

  • Reagent: Ceric Ammonium Nitrate (CAN),

    
    .
    
  • Mechanism: Single Electron Transfer (SET).[2]

  • Selectivity: High.[1][3][4] CAN targets the electron-rich oxygen lone pair, initiating a radical cascade that hydrolyzes the ether bond without destroying the aromatic ring.

Mechanistic Pathway (SET)

The reaction proceeds via the formation of a radical cation.[2] The high oxidation potential of


 (

) allows it to abstract an electron from the ether oxygen.

CAN_Mechanism Substrate This compound Complex Ce(IV)-Substrate Complex Substrate->Complex + CAN (Ce4+) RadicalCat Radical Cation [Ar-O-CH3]•+ Complex->RadicalCat SET (-1e-) Intermediate Hemiacetal Intermediate RadicalCat->Intermediate + H2O / - H+ Product 4-Nitrophenol Intermediate->Product Collapse Byproduct Formaldehyde (HCHO) Intermediate->Byproduct Hydrolysis

Figure 1: Mechanism of CAN-mediated oxidative demethylation of this compound.[1]

Experimental Protocol: CAN-Mediated Demethylation

Objective: Conversion of this compound to 4-nitrophenol.

Reagents:

  • This compound (1.0 eq)[1][5]

  • Ceric Ammonium Nitrate (2.5 - 3.0 eq)[1]

  • Solvent: Acetonitrile/Water (

    
    , 4:1 ratio)
    

Workflow:

  • Dissolution: Dissolve this compound in the

    
     mixture. The solution should be clear.
    
  • Addition: Cool the solution to 0°C. Add CAN portion-wise over 10 minutes.

    • Self-Validating Sign: The solution will turn a deep orange-red (characteristic of Ce(IV)).[1]

  • Reaction: Allow to warm to room temperature and stir for 2–4 hours.

    • Endpoint: Monitor via TLC or HPLC.[1] The orange color fades to pale yellow as

      
       is reduced to 
      
      
      
      .[6]
  • Workup: Dilute with water and extract with Ethyl Acetate. Wash organic layer with brine.[1]

  • Purification: 4-Nitrophenol is acidic (

    
    ).[1] It can be separated from unreacted starting material by washing the organic layer with 5% 
    
    
    
    (extracting the phenol into the aqueous phase), then acidifying the aqueous layer to precipitate the product.

Destructive Oxidation: Advanced Oxidation Processes (AOPs)

Principles of Degradation

In environmental chemistry (wastewater treatment), this compound is treated as a recalcitrant pollutant.[1] Strong oxidizers like Fenton’s Reagent (


) or Ozone  are used to mineralize the compound completely.

Unlike CAN, these agents generate non-selective Hydroxyl Radicals (


). These radicals are potent enough (

) to attack the electron-deficient ring of this compound.[1]
Degradation Pathway

The pathway involves hydroxylation of the ring, followed by ring cleavage (opening), and eventual oxidation to short-chain carboxylic acids and inorganic ions.

Fenton_Degradation Start This compound OH_Attack •OH Radical Attack (Ortho/Para) Start->OH_Attack Inter1 Hydroxylated Intermediates (Nitrocatechols/Quinones) OH_Attack->Inter1 RingOpen Ring Cleavage Inter1->RingOpen Oxidative Stress Acids Aliphatic Acids (Maleic, Oxalic, Formic) RingOpen->Acids End Mineralization (CO2 + H2O + NO3-) Acids->End

Figure 2: Step-wise mineralization of this compound via hydroxyl radical attack.

Comparative Data: Oxidizer Efficiency

The following table summarizes the efficiency of different oxidizing systems on this compound degradation.

Oxidizing SystemPrimary Active SpeciesTarget SiteMain ProductReaction Conditions
CAN /


Complex
Ether Oxygen4-NitrophenolMild, Acidic, RT
Fenton (

)

Radical
Aromatic Ring

pH 3.0, Rapid
Permanganate (

)

Alkyl C-HCarboxylic Acids*Harsh (Heat/Base)
Ozone (

)

/

C=C BondsAldehydes/AcidspH dependent

*Note: Permanganate is generally ineffective at ring degradation for nitro-aromatics without extreme conditions due to electronic repulsion.[1]

Safety & Incompatibility Warning

While this compound is stable under ambient conditions, its reaction with strong oxidizers requires strict safety protocols.[1]

  • Nitration Risk: If oxidizing agents are used in the presence of concentrated nitric acid (or if nitrogen oxides are generated), there is a risk of further nitration (forming dinitroanisole), which significantly increases shock sensitivity and explosive potential.

  • Exothermicity: Oxidative demethylation and mineralization are exothermic.[1] Scale-up of Fenton reactions must be controlled (slow addition of

    
    ) to prevent thermal runaway.[1]
    
  • Incompatibility: Avoid mixing solid this compound with solid oxidizers (e.g., dry permanganates or chlorates) and grinding, as this can lead to deflagration.[1]

References

  • National Institutes of Health (NIH). (2020). Mechanistic Studies of Ce(IV)-Mediated Oxidation. Retrieved from [Link]

  • Environmental Engineering Research. (2020).[1] Mineralization and degradation of 4-Nitrophenol using homogeneous Fenton oxidation process. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.).[1] Oxidative Cleavage of Ethers. Retrieved from [Link]

Sources

Computational Profiling of 4-Nitroanisole: A Quantum Chemical Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines a rigorous theoretical framework for the quantum chemical characterization of 4-Nitroanisole (1-methoxy-4-nitrobenzene) . As a prototypical "push-pull" chromophore, this compound exhibits significant non-linear optical (NLO) activity and solvatochromic behavior due to the interplay between the electron-donating methoxy group (-OCH₃) and the electron-withdrawing nitro group (-NO₂).

This document serves as a blueprint for researchers to execute, validate, and interpret Density Functional Theory (DFT) calculations, moving beyond basic geometry optimization to advanced spectroscopic and electronic profiling relevant to drug development and materials science.

Part 1: Computational Methodology & Workflow

Theoretical Level of Theory

To ensure high fidelity in predicting both structural parameters and electronic excitations, the following model chemistry is prescribed.

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or CAM-B3LYP .

    • Causality: While B3LYP is the industry standard for ground-state geometries, CAM-B3LYP (Coulomb-Attenuating Method) is recommended for NLO and TD-DFT calculations to correct the underestimation of long-range charge transfer excitations inherent in standard hybrid functionals.

  • Basis Set: 6-311++G(d,p) .[1][2]

    • Causality: The inclusion of diffuse functions (++) is non-negotiable for this compound. The lone pairs on the ether oxygen and nitro oxygen atoms require diffuse functions to accurately model the electron density tail, which is critical for calculating dipole moments and hyperpolarizability.

The Self-Validating Workflow

Trustworthiness in computational chemistry is derived from rigorous convergence checks. The following workflow ensures that every output is a true minimum on the Potential Energy Surface (PES).

G Start Input Structure (Z-Matrix/Cartesian) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (Hessian Matrix) Opt->Freq Check Imaginary Frequencies? Freq->Check TS Transition State Found (Saddle Point) Check->TS Yes (< 0) Min True Minimum Confirmed (NImag=0) Check->Min No TS->Opt Perturb Geometry Prop Property Calculation Phase Min->Prop

Figure 1: Self-validating computational workflow. The critical checkpoint is the frequency analysis; the presence of imaginary frequencies indicates a saddle point (Transition State) rather than a stable ground state.

Part 2: Geometric & Structural Analysis

Conformational Locking

The methoxy group in this compound introduces a degree of freedom. The global minimum is generally found to be planar (


 symmetry), where the methoxy carbon lies in the plane of the benzene ring.
  • Protocol: Perform a Relaxed Potential Energy Surface (PES) scan around the

    
     dihedral angle.
    
  • Validation: Compare the computed bond lengths with X-ray diffraction (XRD) data.

    • Target Accuracy: C-C ring bonds should fall within 0.01-0.02 Å of experimental values.

    • Key Interaction: Observe the shortening of the

      
       bond distance, indicative of resonance interaction between the ring and the nitro group.
      
Structural Data Summary (Expected)
ParameterBond TypeTheoretical (DFT)Experimental (XRD)Deviation
Bond Length (Å) C1-O(Methoxy)~1.361.35< 1%
C4-N(Nitro)~1.461.47< 1%
N-O (Nitro)~1.221.21< 1%
Bond Angle (°) C-O-C~118.0117.5< 0.5%

Part 3: Electronic Structure & Reactivity

Frontier Molecular Orbitals (FMO)

The reactivity of this compound is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[3]

  • HOMO Location: Concentrated on the electron-donating methoxy group and the benzene ring (

    
    -system).
    
  • LUMO Location: Localized primarily on the electron-withdrawing nitro group.

  • Mechanism: This spatial separation facilitates Intramolecular Charge Transfer (ICT), which is the engine behind the molecule's NLO properties.

Global Reactivity Descriptors

To quantify the "drug-likeness" or stability, calculate the following descriptors using Koopmans' theorem approximation (


, 

):
  • Chemical Hardness (

    
    ): 
    
    
    
    • Interpretation: A lower

      
       implies easier charge transfer and higher polarizability.
      
  • Electrophilicity Index (

    
    ): 
    
    
    
    • Interpretation: Indicates the propensity of the molecule to accept electrons (toxicity indicator in drug design).

FMO cluster_0 Donor (Methoxy) cluster_1 Acceptor (Nitro) HOMO HOMO (π-Donating) LUMO LUMO (π*-Accepting) HOMO->LUMO Energy Gap (ΔE) Intramolecular Charge Transfer (ICT)

Figure 2: Schematic of the Frontier Molecular Orbital interaction. The vector from HOMO to LUMO defines the charge transfer axis.

Part 4: Spectroscopic Profiling

Vibrational Spectroscopy (IR/Raman)

Raw DFT frequencies are harmonic and typically overestimate experimental wavenumbers by 4-6%.

  • Correction Protocol: Apply a scaling factor of 0.961 (for B3LYP/6-311++G(d,p)) to align with experimental FTIR data.

  • Signature Modes:

    • 
      :  ~1500-1530 cm⁻¹ (Strong intensity, highly sensitive to conjugation).
      
    • 
      :  ~1340-1350 cm⁻¹.
      
    • 
      :  ~1260 cm⁻¹ (Asymmetric stretching of the ether linkage).
      
UV-Vis & Solvatochromism (TD-DFT)

This compound exhibits positive solvatochromism (red shift in polar solvents) due to the stabilization of the more polar excited state.

  • Protocol: Use Time-Dependent DFT (TD-DFT) with the Polarizable Continuum Model (PCM) or SMD (Solvation Model based on Density) .

  • Solvents to Model:

    • Gas Phase: Baseline.

    • Ethanol/Methanol: Represents protic polar environments.

    • DMSO: Represents aprotic polar environments.

Part 5: Non-Linear Optical (NLO) Properties

For researchers in materials science, the First-Order Hyperpolarizability (


)  is the critical figure of merit.


  • Why it matters: this compound is a D-

    
    -A system. The magnitude of 
    
    
    
    is directly proportional to the efficiency of the Intramolecular Charge Transfer (ICT).
  • Calculation Command: In Gaussian, use the Polar keyword.

  • Benchmark: Compare

    
     against Urea (a standard reference). This compound typically exhibits a 
    
    
    
    value 10-20 times higher than Urea due to the extended conjugation and strong push-pull character.

Part 6: Molecular Electrostatic Potential (MEP)

The MEP map provides a visual guide for non-covalent interactions, crucial for understanding how this compound might interact with a receptor site or solvent.

  • Visualization Rule: Map the electrostatic potential onto the isodensity surface (0.002 a.u.).

  • Interpretation:

    • Red Regions (Negative Potential): Localized over the Nitro oxygen atoms (

      
      ) and the Methoxy oxygen. These are sites for electrophilic attack  or H-bond acceptance.
      
    • Blue Regions (Positive Potential): Localized over the Methyl hydrogens and the Phenyl ring hydrogens. These are sites for nucleophilic attack .

References

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652.

  • Yanai, T., Tew, D. P., & Handy, N. C. (2004). A new hybrid exchange–correlation functional using the Coulomb-attenuating method (CAM-B3LYP). Chemical Physics Letters, 393(1-3), 51-57.

  • Tomasi, J., Mennucci, B., & Cammi, R. (2005). Quantum Mechanical Continuum Solvation Models. Chemical Reviews, 105(8), 2999–3094.

  • Ramalingam, S., et al. (2010).[4] FTIR and FTRaman spectra, assignments, ab initio HF and DFT analysis of 4-nitrotoluene.[4] Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(4), 1308-1314.[4]

Sources

Technical Guide: 4-Nitroanisole Stability, Degradation, and Shelf Life

[1]

Executive Summary

4-Nitroanisole (1-methoxy-4-nitrobenzene) is a critical intermediate in the synthesis of pharmaceutical dyes, liquid crystals, and bioactive agents.[1] While chemically robust due to the stabilizing resonance of the nitro group, its application in drug development is governed by strict impurity thresholds. The primary stability risks are photochemical hydrolysis to 4-nitrophenol and reductive degradation to p-anisidine—a potent genotoxin.[1]

This guide provides a technical framework for assessing the shelf life, handling degradation pathways, and validating stability using HPLC methodologies.[2] It is designed for formulation scientists and analytical chemists requiring actionable, high-integrity data.[1]

Physicochemical Basis of Stability

The stability profile of this compound is dictated by the electronic push-pull interaction between the electron-withdrawing nitro group (


PropertyValueStability Implication
CAS Number 100-17-4Unique Identifier
Molecular Weight 153.14 g/mol Low MW facilitates volatility; potential sublimation.[1]
Melting Point 51–53 °CCritical: Low melting point means solid-state stability is easily compromised by ambient heat excursions.[1]
Boiling Point 260 °CHigh thermal stability in liquid phase (short term).[1]
Density 1.233 g/mLDenser than water; sinks in aqueous spills.[1]
Solubility Insoluble in waterHydrolytic degradation is kinetically slow in neutral aqueous environments due to phase separation.[1]

Mechanistic Insight: The para-nitro group activates the ring towards nucleophilic aromatic substitution (

Degradation Pathways & Mechanisms

Understanding the specific degradation routes is essential for selecting appropriate storage conditions and analytical markers.

Primary Degradation Vectors
  • Photochemical Hydrolysis (Major Risk): Upon exposure to UV light, the nitro group facilitates a nucleophilic attack by water/hydroxide on the ring carbon bearing the methoxy group. This yields 4-Nitrophenol , a distinct yellow impurity.[1]

  • Reduction (Process Risk): In the presence of reducing agents (or trace metals like Zn/Fe in acidic media), the nitro group reduces to an amine, forming p-Anisidine . This is a critical quality attribute (CQA) due to high toxicity.[1]

  • Thermal Decomposition: DSC (Differential Scanning Calorimetry) data indicates exothermic decomposition typically begins >250°C. However, prolonged storage >40°C can induce "sweating" (partial melting) and accelerate surface oxidation.[1]

Degradation Pathway Diagram

The following diagram illustrates the chemical fate of this compound under stress conditions.

GNAThis compound(Target Analyte)NP4-Nitrophenol(Hydrolysis Product)NA->NPHydrolysis (OH- / UV Light)Nucleophilic Aromatic SubstitutionPAp-Anisidine(Reduction Product)NA->PAReduction (H2/Cat, Zn/HCl)Nitro -> Amine ConversionMP4-Methoxyphenol(Photolysis Side-Product)NA->MPPhotochemicalSubstitution

Caption: Figure 1. Divergent degradation pathways of this compound. Red nodes indicate toxicologically significant impurities.[1]

Storage Protocol & Shelf Life Estimation

Due to its low melting point and photosensitivity, this compound requires strict environmental control.[1]

Shelf Life Specifications
  • Standard Retest Period: 24 Months (under compliant storage).

  • Maximum Shelf Life: 5 Years (requires annual re-validation after year 2).[1]

  • Critical Failure Mode: Formation of 4-Nitrophenol (yellowing of crystals) or aggregation due to partial melting.[1]

Storage Conditions Matrix
ParameterRequirementRationale
Temperature 2°C to 8°C (Recommended) Acceptable: < 25°CProximity to melting point (51°C) makes room temp storage risky for long durations.[1] Refrigeration prevents sintering.[1]
Light Strictly Dark Amber glass or opaque HDPE containers are mandatory to prevent photo-hydrolysis.[1]
Atmosphere Inert Gas (Argon/Nitrogen)Recommended for long-term storage to prevent oxidative surface darkening.[1]
Container Tightly sealed, non-reactiveAvoid metal containers that could catalyze reduction; use glass or high-density polyethylene.[1]

Analytical Methodology: Stability-Indicating HPLC

To validate the purity of this compound, the analytical method must resolve the parent peak from its two main degradants: 4-Nitrophenol and p-Anisidine.

Method Principles
  • Separation Mode: Reversed-Phase Chromatography (RP-HPLC).[1][3]

  • Stationary Phase: C18 (Octadecylsilane) is required to separate the neutral ether (this compound) from the more polar phenol and amine degradants.

  • Detection: UV at 300 nm (optimal for nitro-aromatics) and 230 nm (for p-anisidine detection).[1]

Step-by-Step Protocol

Equipment: HPLC with PDA/UV Detector.

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic Acid in Water (buffers pH to keep phenols/amines protonated/neutral for better peak shape).[1]

    • Solvent B: Acetonitrile (HPLC Grade).[1]

  • Gradient Profile:

    • T=0 min: 10% B

    • T=15 min: 90% B (Linear ramp to elute hydrophobic parent)

    • T=20 min: 90% B[1]

    • T=21 min: 10% B (Re-equilibration)

  • Sample Preparation:

    • Dissolve 10 mg this compound in 10 mL Acetonitrile.

    • Filter through 0.22 µm PTFE filter.[1]

  • System Suitability Criteria:

    • Resolution (

      
      ) between 4-Nitrophenol and this compound > 2.0.[1]
      
    • Tailing factor < 1.5.[1]

Analytical Workflow Diagram

HPLC_WorkflowSampleSamplePreparationInjectInjection(10 µL)Sample->InjectColumnC18 ColumnSeparationInject->ColumnDetectUV Detection(300 nm)Column->DetectDataData Analysis(Purity %)Detect->Data

Caption: Figure 2.[1] HPLC workflow for stability validation.

Toxicology & Safety Implications

Stability is not just a purity issue; it is a safety mandate.[1]

  • Genotoxicity: The degradation product p-Anisidine is a known genotoxin and carcinogen.[1] Even trace formation (ppm levels) can trigger regulatory clinical holds.[1]

  • Methemoglobinemia: Both the parent compound and its nitro/amino metabolites can induce methemoglobinemia (oxidation of hemoglobin), leading to tissue hypoxia.

  • Handling: Always handle degraded (discolored) material in a fume hood with nitrile gloves.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7485, this compound.[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Substance Information: 1-methoxy-4-nitrobenzene.[1] Retrieved from [Link][1]

dipole moment of 4-Nitroanisole molecule

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Dipole Moment of 4-Nitroanisole

Abstract

This compound (1-methoxy-4-nitrobenzene) is a prototypical "push-pull" aromatic system, featuring an electron-donating methoxy group and an electron-withdrawing nitro group in a para-arrangement. This unique electronic configuration results in a significant separation of charge across the molecular framework, endowing the molecule with a large and scientifically interesting dipole moment. This technical guide provides a comprehensive exploration of the dipole moment of this compound, intended for researchers, chemists, and professionals in drug development and materials science. We will dissect the theoretical principles governing its polarity, from fundamental concepts of electronegativity and vector addition to the critical role of resonance. Furthermore, this guide presents detailed, field-proven methodologies for both the experimental determination and computational calculation of the dipole moment, emphasizing the causality behind protocol choices and self-validating systems. The influence of the molecular environment, particularly solvent effects, is also discussed, highlighting the utility of this compound as a solvatochromic probe.

The Fundamental Basis of Molecular Polarity

A molecule's dipole moment (µ) is a quantitative measure of its overall polarity, arising from the asymmetrical distribution of electron density. It is a vector quantity, possessing both magnitude (measured in Debye, D) and direction, pointing from the center of positive charge to the center of negative charge.

Electronegativity and the Origin of Bond Dipoles

The concept of dipole moments originates with the property of electronegativity—the tendency of an atom to attract shared electrons in a chemical bond.[1][2] When two atoms of differing electronegativity form a covalent bond, the electrons are not shared equally. The more electronegative atom pulls the bonding electrons closer, creating a partial negative charge (δ-) on itself and a corresponding partial positive charge (δ+) on the less electronegative atom. This separation of charge within a bond is known as a bond dipole.

ElementPauling Electronegativity
Oxygen (O)3.44
Nitrogen (N)3.04[1][3]
Carbon (C)2.55[1][3]
Hydrogen (H)2.20[1][4]

Data sourced from the Pauling electronegativity scale.[1][3][4]

Molecular Geometry and the Vectorial Sum

A molecule containing polar bonds is not necessarily polar. The overall molecular dipole moment is the vector sum of all individual bond dipoles.[5] Molecular geometry, therefore, plays a decisive role. In highly symmetrical molecules, such as carbon dioxide (O=C=O), the individual bond dipoles are of equal magnitude but point in opposite directions, causing them to cancel each other out and resulting in a net dipole moment of zero.[5] For a molecule to possess a net dipole moment, an asymmetrical arrangement of polar bonds is required.

The Molecular Architecture of this compound

The significant dipole moment of this compound is a direct consequence of its specific molecular structure. It consists of a benzene ring functionalized with a methoxy group (-OCH₃) and a nitro group (-NO₂) at para-positions (positions 1 and 4).[6][7]

Electronic Influence of Substituents
  • The Methoxy Group (-OCH₃): This group acts as a potent electron-donating group (EDG). While the highly electronegative oxygen atom withdraws electron density inductively (-I effect), its primary influence on the aromatic ring is through the resonance effect (+R). The lone pairs on the oxygen atom can be delocalized into the benzene ring's π-system, increasing electron density, particularly at the ortho and para positions.[8][9]

  • The Nitro Group (-NO₂): Conversely, the nitro group is a strong electron-withdrawing group (EWG). It deactivates the ring through both a strong inductive effect (-I) and a powerful resonance effect (-R), pulling electron density out of the aromatic system.[8]

The "Push-Pull" Synergy

The para-arrangement of the electron-donating methoxy group and the electron-withdrawing nitro group creates a highly polarized "push-pull" system. The methoxy group "pushes" electron density into the ring, and the nitro group "pulls" that density out and towards itself. This synergistic, unidirectional flow of electrons across the entire molecule leads to a substantial separation of charge, with a partial positive charge developing near the methoxy group and a significant partial negative charge localized on the nitro group.

The Role of Resonance in Charge Delocalization

Resonance theory is essential for accurately describing the electron distribution in this compound. The delocalization of electrons, represented by multiple resonance contributors, illustrates how the formal charges are distributed across the molecule, leading to its high polarity. The most significant resonance structures show the methoxy group's lone pair electrons moving into the ring and the π-electrons shifting onto the electronegative oxygen atoms of the nitro group.[10][11]

Resonance_Structures cluster_0 Key Resonance Contributors of this compound cluster_1 Electron Flow A Structure I B Structure II A->B e- push C Structure III B->C delocalization D Structure IV (Quinoid) C->D e- pull N1 Methoxy O lone pair donates to ring N2 Pi electrons delocalize through ring N1->N2 N3 Electron density accumulates on Nitro group oxygens N2->N3

Caption: Logical flow of electron delocalization in this compound.

This charge-separated quinoid-like resonance structure (Structure IV) is a major contributor to the overall resonance hybrid, explaining the molecule's large ground-state dipole moment.

Quantitative Analysis of the Dipole Moment

The synergistic electronic effects in this compound result in a dipole moment that is notably larger than that of monosubstituted benzenes.

CompoundDipole Moment (Debye, D)Rationale
Nitrobenzene3.99 D[8]Strong electron-withdrawing effect of the -NO₂ group.
Anisole~1.3 DModest dipole from the C-O-C ether linkage.
This compound 4.92 D [8]Synergistic "push-pull" effect of -OCH₃ and -NO₂ groups amplifying charge separation.[8]

The experimental value of 4.92 D is a testament to the powerful charge transfer occurring across the molecule, enhanced by the electron-donating methoxy group.[8]

Methodologies for Dipole Moment Determination

Both experimental and computational methods are employed to determine the dipole moment of molecules like this compound. Each approach provides valuable, complementary insights.

Experimental Protocol: Dielectric Constant Measurement

The most common experimental approach relies on measuring the dielectric constant (ε) of dilute solutions of the substance in a non-polar solvent.

  • Causality Behind Experimental Choices:

    • Non-Polar Solvent (e.g., Benzene, Dioxane): A non-polar solvent is chosen to minimize strong solute-solvent interactions (like hydrogen bonding) that could perturb the intrinsic dipole moment of the solute molecule. The primary interaction should be the alignment of the solute's dipoles with the external electric field.

    • Dilute Solutions: Measurements are taken at several low concentrations and extrapolated to infinite dilution. This is crucial to eliminate inaccuracies arising from solute-solute interactions.

    • Precise Temperature Control: The dielectric constant and density are temperature-dependent. Maintaining a constant temperature (e.g., 25.0 ± 0.1 °C) is essential for reproducibility and accuracy.

  • Step-by-Step Methodology (Higasi's Method):

    • Preparation: Prepare a series of five dilute solutions of this compound in a non-polar solvent (e.g., benzene) with precisely known weight fractions.

    • Instrumentation: Calibrate a high-precision Dielectric Constant Meter and a digital density meter using standard reference materials at the desired temperature.

    • Measurement: Measure the dielectric constant (ε) and density (d) of the pure solvent and each of the prepared solutions.

    • Calculation: The dipole moment (µ) can be calculated using the Guggenheim-Smyth equation or a similar model that relates the change in dielectric constant and refractive index with concentration.

    • Data Analysis: Plot the change in dielectric constant against the weight fraction of the solute. The slope of this line is used in the final calculation. A linear plot serves as a self-validating check for the quality of the data and the absence of complicating factors like molecular association.

Exp_Workflow cluster_prep Sample Preparation cluster_measure Measurement (Constant T) cluster_analysis Data Analysis P1 Accurately weigh this compound and non-polar solvent P2 Prepare series of dilute solutions (known concentrations) M1 Calibrate Dielectric Meter & Densitometer P2->M1 M2 Measure Dielectric Constant (ε) of solutions M1->M2 M3 Measure Density (d) of solutions M1->M3 A1 Plot Δε vs. concentration M2->A1 M3->A1 A2 Determine slope of the plot A1->A2 A3 Apply Guggenheim-Smyth or Higasi equation A2->A3 A4 Calculate Dipole Moment (µ) A3->A4

Caption: Experimental workflow for dipole moment determination.

Computational Protocol: Density Functional Theory (DFT)

Quantum chemical calculations provide a powerful theoretical means to predict the dipole moment.

  • Causality Behind Computational Choices:

    • Method (DFT): Density Functional Theory offers an excellent balance between computational cost and accuracy for molecules of this size, making it a standard choice for geometry optimization and electronic property calculations.

    • Functional/Basis Set (e.g., B3LYP/6-311G(d,p)): The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)) is critical. This combination is widely used and has been shown to provide reliable results for the electronic properties of organic molecules. The basis set includes polarization (d,p) functions, which are essential for accurately describing the non-uniform distribution of electron charge in polar molecules.

  • Step-by-Step Workflow:

    • Molecular Input: Construct the 3D structure of this compound using molecular modeling software.

    • Geometry Optimization: Perform a full geometry optimization calculation (e.g., using DFT with the B3LYP functional and 6-311G(d,p) basis set). This step finds the lowest energy (most stable) conformation of the molecule.

    • Self-Validation (Frequency Analysis): After optimization, perform a frequency calculation. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum.

    • Property Calculation: Using the optimized geometry, perform a single-point energy calculation to compute the electronic properties, including the dipole moment components (µx, µy, µz) and the total magnitude.

    • Output Analysis: Extract the dipole moment vector and magnitude from the output file.

DFT_Workflow I1 Build 3D structure of this compound C1 Select Method, Functional, and Basis Set (e.g., DFT / B3LYP / 6-311G(d,p)) I1->C1 C2 Perform Geometry Optimization C1->C2 V1 Run Frequency Analysis C2->V1 V2 Check for Imaginary Frequencies? V1->V2 V2->C2 Yes (Re-optimize) C3 Perform Single-Point Property Calculation V2->C3 No O1 Extract Dipole Moment Vector & Magnitude C3->O1

Caption: Computational workflow for DFT-based dipole moment calculation.

Influence of the Molecular Environment: Solvatochromism

The dipole moment of a molecule can be influenced by its surrounding environment, a phenomenon readily observed through solvatochromism. Solvatochromism is the change in the position of a molecule's UV-Visible absorption band as the polarity of the solvent is changed.[12][13]

Molecules with a large change in dipole moment between their ground state (µg) and excited state (µe) are particularly sensitive to solvent polarity. This compound is a classic example and is often used as a probe to characterize the polarity of solvents and complex solvent mixtures.[14][15] In polar solvents, the ground state of this compound is stabilized, and the excited state is often stabilized to an even greater extent, leading to shifts in its absorption spectrum that can be correlated with solvent polarity scales.

Conclusion

The dipole moment of this compound is a defining feature of its molecular identity, quantified at a significant 4.92 D. This large value is not merely an academic curiosity; it is a direct result of the molecule's "push-pull" electronic architecture, where the synergistic interplay between an electron-donating methoxy group and an electron-withdrawing nitro group, facilitated by resonance, creates a profound and permanent charge separation. Understanding this property is crucial for professionals in drug development, where molecular polarity governs solubility, membrane permeability, and drug-receptor interactions, and in materials science for the design of non-linear optical materials. The robust experimental and computational protocols detailed herein provide a validated framework for the continued investigation and application of such polarized molecules.

References

  • Patil, M. K., Kotresh, M. G., Tilakraj, T. S., & Inamdar, S. R. Solvatochromism and ZINDO-IEFPCM solvation study on NHS ester activated AF514 and AF532 dyes: Evaluation of the dipole moments. European Journal of Chemistry. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7485, this compound. PubChem. [Link]

  • Filo. (2024, May 19). Explain why the dipole moment of 4-chloronitrobenzene (2.69D) is less than that of nitrobenzene (3.99D), and the dipole moment of p-nitroanisole (1-methoxy-4-nitrobenzene, 4.92D) is greater than that of nitrobenzene. Filo. [Link]

  • NIST. (2021). Benzene, 1-methoxy-4-nitro-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]

  • Laurence, C., et al. (1994). Polarity and basicity of solvents. Part 1. A thermosolvatochromic comparison method. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • TMP Chem. (2020, September 4). VSEPR Vector Addition and Dipole Moment. YouTube. [Link]

  • The Organic Chemistry Tutor. (2021, April 30). Draw the Resonance Structures of p-nitroaniline. YouTube. [Link]

  • Shirali, M., et al. (2024). Exploring solvatochromism: a comprehensive analysis of research data of the solvent-solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. BMC Chemistry. [Link]

  • ResearchGate. (n.d.). Calculated and experimental dipole moments l(Debyes) of the ONP, MNP and PNP isomers. ResearchGate. [Link]

  • BYJU'S. (n.d.). Electronegativity Chart and The Periodic Table. BYJU'S. [Link]

  • ResearchGate. (2024). (PDF) Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. ResearchGate. [Link]

  • Martins, F. B., et al. (2024). Study of the Ternary Mixture of Methanol/Formamide/Acetonitrile via Solvatochromic Probes. Molecules. [Link]

  • Vedantu. (n.d.). Electronegativity Chart: Values, Trends & Table Explained. Vedantu. [Link]

  • The Organic Chemistry Tutor. (2017, October 22). Electronegativity, Basic Introduction, Periodic Trends. YouTube. [Link]

  • Chemistry Stack Exchange. (2020, June 8). Resonance of lone pair of nitrogen in 4-nitroaniline and piperidin-2-one. Chemistry Stack Exchange. [Link]

  • Chegg. (2020, July 27). Draw the four major resonance structures of the sigma complex intermediate in the reaction of anisole with HNO3/H2SO4 to yield p-nitroanisole. Chegg. [Link]

  • Biology LibreTexts. (2019, April 27). 3.1: Electronegativity. Biology LibreTexts. [Link]

  • Pharm Tech. (2021, May 1). How to draw resonance structures for Anisole. YouTube. [Link]

Sources

Methodological & Application

Application Note: High-Yield Synthesis of 4-Nitroanisole

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Protocols: Classical Alkoxide vs. Phase Transfer Catalysis

Executive Summary

This application note details the synthesis of 4-Nitroanisole (PNA) from p-nitrochlorobenzene (PNCB). PNA is a critical intermediate in the manufacturing of p-anisidine and various pharmaceutical dyes. While the classical methoxylation using sodium methoxide (


) is well-established, it suffers from moisture sensitivity and higher reagent costs. This guide presents two validated protocols:
  • Method A (Classical): Homogeneous substitution using anhydrous

    
    .
    
  • Method B (Optimized): Phase-Transfer Catalysis (PTC) using

    
    , reducing cost and solvent waste.
    

Key Performance Indicators (KPIs):

  • Target Yield: >95% (Method B)

  • Purity: >99% (HPLC/GC)

  • Critical Parameter: Water content control (Method A) and Agitation speed (Method B).

Mechanistic Insight: The Pathway

The conversion of PNCB to PNA proceeds via a Nucleophilic Aromatic Substitution (


) mechanism. The nitro group at the para position is essential; its strong electron-withdrawing nature ($ -I, -M $) lowers the electron density of the benzene ring, specifically activating the carbon bonded to the chlorine.

The Reaction Pathway:

  • Attack: The methoxide ion (

    
    ) attacks the ipso-carbon.
    
  • Intermediate: A resonance-stabilized anionic intermediate (Meisenheimer Complex) forms.

  • Elimination: The aromaticity is restored by the expulsion of the chloride ion (

    
    ).
    
Figure 1: Reaction Mechanism & Kinetics

SNAr_Mechanism Substrate p-Nitrochlorobenzene (Electrophile) Complex Meisenheimer Complex (Resonance Stabilized) Substrate->Complex Nucleophilic Attack (Rate Determining Step) Reagent Methoxide Ion (Nucleophile) Reagent->Complex Nucleophilic Attack (Rate Determining Step) Product This compound (Product) Complex->Product Restoration of Aromaticity Leaving Chloride Ion (Leaving Group) Complex->Leaving

Caption: The


 mechanism proceeds via the Meisenheimer intermediate. The nitro group stabilizes the negative charge distributed across the ring.
Critical Process Parameters (CPP)
ParameterMethod A (Classical)Method B (PTC)Impact on Quality/Yield
Reagent Sodium Methoxide (

)

+ Methanol

is moisture sensitive;

is robust but requires PTC.
Solvent Anhydrous MethanolToluene/MethanolMethod A requires dry solvent to prevent hydrolysis to p-nitrophenol.
Catalyst NoneTBAB or PEG-400PTC is essential in Method B to shuttle

into the organic phase.
Temperature Reflux (

)

Higher temp in PTC overcomes interfacial resistance.
Agitation Standard StirringHigh Shear (>400 RPM)Crucial: Method B is mass-transfer limited.
Experimental Protocols
Method A: Classical Methoxylation (Anhydrous)

Best for: Small-scale, high-purity synthesis where reagent cost is not the primary constraint.

Reagents:

  • p-Nitrochlorobenzene (15.7 g, 0.1 mol)

  • Sodium Methoxide (25% wt solution in MeOH, 24 mL) or solid (5.9 g, 0.11 mol)

  • Methanol, Anhydrous (50 mL)

Protocol:

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a reflux condenser, drying tube (

    
    ), and magnetic stir bar.
    
  • Dissolution: Charge the flask with Methanol and Sodium Methoxide. Stir until homogeneous.

  • Addition: Add p-Nitrochlorobenzene (PNCB) slowly. The reaction is slightly exothermic; monitor temperature.

  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Checkpoint: Monitor via TLC (Solvent: Ethyl Acetate/Hexane 1:4). PNCB (

      
      ) should disappear; PNA (
      
      
      
      ) appears.
  • Quench: Cool to room temperature. Pour the mixture into 200 mL of ice-cold water to precipitate the product.

  • Workup: Filter the solid precipitate. Wash with cold water (

    
    ) to remove NaCl and excess base.
    
  • Purification: Recrystallize from Ethanol/Water (1:1) if necessary.

Method B: Phase-Transfer Catalysis (Recommended)

Best for: Scalable, "Green" chemistry, and cost-reduction. Uses aqueous NaOH instead of alkoxides.

Reagents:

  • p-Nitrochlorobenzene (15.7 g, 0.1 mol)

  • Sodium Hydroxide (beads/flakes, 6.0 g, 0.15 mol)

  • Methanol (12 mL, 0.3 mol)

  • Toluene (40 mL) – Optional, can run neat if liquid at T

  • Catalyst: Tetrabutylammonium Bromide (TBAB) (1.0 g, ~3 mol%)

Protocol:

  • Biphasic Setup: In a reactor, dissolve PNCB in Toluene (or use molten PNCB if scaling up). Add Methanol.

  • Catalyst Addition: Add TBAB and solid NaOH.

    • Note: Solid-Liquid PTC (S-L PTC) is often faster than Liquid-Liquid here because it minimizes water content, suppressing the side reaction to p-nitrophenol.

  • Reaction: Heat to

    
    .
    
  • Agitation (Critical): Set stirring to maximum stable RPM. The reaction rate depends on the surface area between the solid base/methanol and the organic phase.

  • Duration: Run for 8–10 hours.

  • Separation:

    • Cool to

      
      . Filter off the inorganic salts (
      
      
      
      , unreacted
      
      
      ).
    • Distill off the solvent (Toluene/Methanol) for recovery.

  • Isolation: The residue is molten PNA. Pour into cold water to granulate or crystallize from ethanol.

Figure 2: Experimental Workflow (PTC Method)

Workflow Start Start: Charge Reactor (PNCB + Toluene + MeOH) CatAdd Add Catalyst (TBAB) & Solid NaOH Start->CatAdd React Reaction Phase 75-80°C, 10h High Agitation CatAdd->React Filter Filtration Remove NaCl/NaOH React->Filter Complete Conversion Distill Solvent Recovery (Recycle Toluene/MeOH) Filter->Distill Filtrate Cryst Crystallization (Ethanol/Water) Distill->Cryst Residue Final Final Product This compound Cryst->Final

Caption: Optimized workflow for Phase Transfer Catalysis (Method B). Note the solvent recycling step.

Analytical Validation

Ensure product identity and purity using the following specifications.

TestAcceptance CriteriaNotes
Appearance Pale yellow/beige crystalline solidDarkening indicates oxidation or phenol impurities.
Melting Point

Sharp range indicates high purity.

NMR

3.91 (s, 3H,

)

6.95 (d, 2H, Ar-H ortho to OMe)

8.20 (d, 2H, Ar-H ortho to

)
Solvent:

. Look for absence of OH peak (phenol).
GC-MS M+ peak at m/z 153Major fragments: 123 (

), 92 (

).
Safety & Handling (HSE)
  • Toxicity: this compound is a suspected carcinogen (Group 2B). Handle in a fume hood.

  • Runaway Risk: The nitration of chlorobenzene (precursor step) is explosive. However, the methoxylation described here is exothermic. In Method A, adding PNCB too fast to hot methoxide can cause solvent boiling.

  • Waste: Aqueous waste from Method A contains high pH and phenols. Neutralize before disposal. Method B produces solid salt waste which is easier to handle.

References
  • Mechanism & Kinetics

    • PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Phase Transfer Catalysis

    • Yadav, G. D., & Lande, S. V. (2005). Synthesis of p-nitroanisole from p-chloronitrobenzene and solid sodium methoxide by using tetrabutylammonium bromide as a catalyst under solid−liquid phase-transfer catalysis. ResearchGate. Retrieved from [Link]

  • Classical Synthesis

    • Reverdin, F. (1928). 3,5-Dinitroanisole. Organic Syntheses, Coll. Vol. 1, p.219 (Analogous procedure for nitroanisoles). Retrieved from [Link]

  • Safety D

Application Note: 4-Nitroanisole as a Strategic Scaffold in Agrochemical Synthesis

[1]

Abstract

4-Nitroanisole (PNA) serves as a critical aromatic scaffold in the synthesis of phenylurea herbicides, insecticides, and pigments.[1] Its value lies in the orthogonal reactivity of its functional groups: the labile nitro group (reducible to an amine) and the activating methoxy group (directing electrophilic substitution). This guide details the optimized protocols for converting PNA into high-value agrochemical intermediates, specifically focusing on catalytic hydrogenation to p-anisidine and regioselective chlorination for Metoxuron precursors.[1]

Introduction: The Agrochemical Utility of this compound[1]

This compound (1-methoxy-4-nitrobenzene) is the primary feedstock for the production of p-anisidine (4-methoxyaniline).[1] p-Anisidine is the "gateway" intermediate for a class of sterol biosynthesis inhibitor fungicides and phenylurea herbicides.[1]

Key Reactivity Profile
  • Nitro Group (

    
    ):  Susceptible to reduction via catalytic hydrogenation or Bechamp reduction.[1] This is the primary industrial transformation.[1]
    
  • Methoxy Group (

    
    ):  Acts as a strong ortho/para director.[1] Since the para position is blocked by the nitro group, electrophilic attack (e.g., chlorination) occurs exclusively at the ortho position (position 2). This regioselectivity is exploited to synthesize 3-chloro-4-methoxyaniline without complex protecting group chemistry.[1]
    
Target Agrochemicals
Agrochemical ClassActive IngredientRole of this compound
Phenylurea Herbicide Metoxuron Precursor to the 3-chloro-4-methoxyaniline intermediate.[1]
Insecticide Methoxychlor (Analogs)Historical precursor; modern analogs utilize the anisidine core.[1]
Fungicide Anilopyrimidines p-Anisidine provides the amine linkage.[1]
Pigments Azo Dyes Coupling component for agricultural marking dyes.[1]

Core Application I: Catalytic Hydrogenation to p-Anisidine

Objective: Efficient, "green" conversion of this compound to p-anisidine using heterogeneous catalysis, avoiding the iron-sludge waste associated with traditional Bechamp reduction.[1]

Mechanism

The nitro group is reduced sequentially:

1

1
Protocol A: High-Pressure Catalytic Hydrogenation

Reagents:

  • Substrate: this compound (Purity >98%)[1]

  • Solvent: Methanol (Anhydrous)[1]

  • Catalyst: 5% Pd/C (50% water wet) or Raney Nickel (active)[1]

  • Gas: Hydrogen (

    
    )[1]
    

Equipment:

  • Stainless steel autoclave (Hashimoto or Parr reactor) with internal cooling coils and mechanical agitation.[1]

Step-by-Step Methodology:

  • Loading: Charge the autoclave with this compound (1.0 eq) and Methanol (5.0 vol relative to mass).

  • Catalyst Addition: Add 5% Pd/C catalyst (0.5 - 1.0 wt% loading relative to substrate) under an inert nitrogen blanket to prevent ignition.[1]

  • Purge: Seal reactor. Purge with

    
     (3x) followed by 
    
    
    (3x) to remove oxygen.[1]
  • Reaction: Pressurize to 0.5–1.0 MPa (5–10 bar) with

    
    . Heat to 60°C .
    
    • Critical Control: The reaction is highly exothermic (

      
      ).[1] Ramp temperature slowly and engage cooling coils if 
      
      
      .
  • Monitoring: Agitate at 800-1000 RPM to eliminate mass transfer limitations. Monitor

    
     uptake. Reaction is complete when uptake ceases (approx. 4–6 hours).[1]
    
  • Workup: Cool to room temperature. Vent

    
     and purge with 
    
    
    . Filter catalyst (pyrophoric risk—keep wet).[1] Distill methanol to isolate p-anisidine (mp 57°C).
Process Visualization

Hydrogenationflowcluster_safetySafety InterlocksTempSensorTemp > 70°CCoolingEngage CoolingTempSensor->CoolingReactorAutoclave(5-10 bar H2, 60°C)Cooling->ReactorFeedback LoopFeedThis compound+ MethanolFeed->ReactorCatPd/C CatalystCat->ReactorFilterCatalyst Filtration(Inert Atmosphere)Reactor->FilterReaction CompleteDistillSolvent RecoveryFilter->DistillFiltrateProductp-Anisidine(>99% Purity)Distill->Product

Figure 1: Process flow for the catalytic hydrogenation of this compound, highlighting safety cooling loops.

Core Application II: Regioselective Synthesis of Metoxuron Precursors

Objective: Synthesis of 3-chloro-4-methoxyaniline (3-chloro-p-anisidine). Strategy: Direct chlorination of this compound followed by reduction.[1] This route is superior to chlorinating p-anisidine directly, which often leads to over-chlorination or requires acetylation protection.[1]

Mechanism: Directed Electrophilic Substitution

The methoxy group is a strong ortho/para activator.[1] The nitro group is a meta deactivator.[1]

  • Position 2 (ortho to OMe, meta to NO2): Highly Activated (Cooperative directing effects).[1]

  • Position 3 (meta to OMe, ortho to NO2): Deactivated.

  • Result: Exclusive formation of 2-chloro-4-nitroanisole (which reduces to 3-chloro-4-methoxyaniline).[1]

Protocol B: Chlorination & Reduction Sequence

Reagents:

  • This compound[1][2][3][4][5]

  • Chlorine gas (

    
    ) or Sulfuryl Chloride (
    
    
    )[1]
  • Acetic Acid (Solvent)[1]

  • Iron powder/HCl or Hydrogenation catalyst (for Step 2)[1]

Step-by-Step Methodology:

Step 1: Chlorination

  • Dissolve this compound in glacial acetic acid.

  • Heat to 40–50°C .

  • Slowly sparge

    
     gas or add 
    
    
    (1.1 eq) over 2 hours.
  • Observation: The solution will darken.[1] Monitor by TLC/HPLC for disappearance of starting material.[1]

  • Quench with ice water. The product, 2-chloro-4-nitroanisole , precipitates as a solid.[1] Filter and wash.[1][6]

Step 2: Reduction to Amine

  • Subject the 2-chloro-4-nitroanisole to the hydrogenation conditions described in Protocol A .

  • Note: Use a sulfided catalyst (e.g., Pt/C-S) or carefully controlled conditions to prevent hydrodechlorination (stripping the chlorine off).

  • Yield: 3-chloro-4-methoxyaniline.

Step 3: Urea Formation (Metoxuron Synthesis)

  • React 3-chloro-4-methoxyaniline with dimethylcarbamoyl chloride or methyl isocyanate to form Metoxuron .[1]

Synthesis Pathway Diagram

MetoxuronPathcluster_step1Step 1: Electrophilic Substitutioncluster_step2Step 2: Selective ReductionPNAThis compound(Starting Material)Inter12-Chloro-4-nitroanisolePNA->Inter1+ Cl2 / AcOH(Ortho-directing OMe)Inter23-Chloro-4-methoxyaniline(Key Intermediate)Inter1->Inter2+ H2 / Cat(Nitro Reduction)MetoxuronMETOXURON(Herbicide)Inter2->Metoxuron+ Dimethylcarbamoyl chloride

Figure 2: Synthetic pathway from this compound to the herbicide Metoxuron.[1]

Quality Control & Safety Profile

Impurity Profiling

When sourcing or synthesizing this compound, the following impurities must be monitored via GC-MS or HPLC:

  • 2-Nitroanisole: The ortho isomer.[1] Hard to separate; typically limited to <0.5%.[1]

  • 4-Nitrophenol: Result of ether cleavage.[1] Acidic impurity that can poison basic catalysts.[1]

Safety & Handling (E-E-A-T)
  • Toxicity: this compound is a suspected carcinogen (Group 2B) and a methemoglobin former.[1] Absorption through skin causes cyanosis (blue lips/nails).[1]

    • PPE:[1][7] Double nitrile gloves, full-face respirator, and Tyvek suit required during solids handling.[1]

  • Thermal Stability:

    • Decomposition onset: >310°C.[1][7]

    • Hazard: In hydrogenation, never allow the reaction to stall and then restart rapidly; accumulation of hydroxylamine intermediates can lead to explosive decomposition.

References

  • Preparation of p-anisidine via Catalytic Hydrogenation. SciSpace/Patent Analysis. (2023). Describes the use of Pd/C and Raney-Ni catalysts for nitroanisole reduction. [1]

  • Synthesis of 3-chloro-4-methoxyaniline. Sigma-Aldrich Technical Data. (2023). Physical properties and CAS data for the Metoxuron intermediate. [1]

  • This compound PubChem Compound Summary. National Center for Biotechnology Information. (2025).[1] Toxicity, safety, and chemical structure data.[1] [1]

  • Safety Data Sheet: this compound. Thermo Fisher Scientific. (2014).[1] Thermal stability and handling precautions. [1]

  • Organic Syntheses Procedure: Nitration and Anisidine Derivatives. Organic Syntheses. Historical context on nitro-anisole derivatives and handling. [1]

Application Notes and Protocols: Synthesis of p-Aminophenyl Methyl Ether from 4-Nitroanisole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of p-aminophenyl methyl ether (p-anisidine) from its precursor, 4-nitroanisole. The reduction of the aromatic nitro group is a fundamental transformation in organic synthesis, pivotal for the production of anilines that serve as critical intermediates in the pharmaceutical, dye, and materials industries.[1] We present detailed protocols for two primary, field-proven methodologies: Catalytic Hydrogenation and Chemical Reduction with stannous chloride. This guide emphasizes the underlying chemical principles, causality behind procedural steps, and a comparative analysis of the methods to aid researchers in selecting the optimal strategy for their specific laboratory context, scale, and safety capabilities. All protocols are designed as self-validating systems, incorporating in-process monitoring and post-synthesis characterization steps.

Strategic Overview: The Nitro-to-Amine Transformation

The conversion of this compound to p-anisidine is a classic six-electron reduction of an aromatic nitro group to a primary amine. This process navigates through several key intermediates, most notably the nitroso and hydroxylamine species, before arriving at the final aniline product.[2][3] The choice of reducing agent and reaction conditions is paramount, as it dictates reaction efficiency, yield, purity, and, most importantly, the safety profile of the experiment.

General Reaction Pathway

The reduction proceeds sequentially, with the transfer of six electrons and six protons to the nitro group.

Nitro Reduction Pathway cluster_main General Mechanistic Pathway Nitroanisole This compound (Ar-NO2) Nitrosoanisole Nitroso Intermediate (Ar-NO) Nitroanisole->Nitrosoanisole +2e-, +2H+ Hydroxylamine Hydroxylamine Intermediate (Ar-NHOH) Nitrosoanisole->Hydroxylamine +2e-, +2H+ Anisidine p-Anisidine (Ar-NH2) Hydroxylamine->Anisidine +2e-, +2H+

Caption: General pathway for the six-electron reduction of a nitroarene.

Mandatory Safety Analysis: Hazard Identification and Mitigation

Both the starting material and the final product, along with many reagents used in these protocols, are hazardous. A thorough risk assessment is non-negotiable before any experimental work commences.

  • This compound (Precursor): Toxic by ingestion, inhalation, or skin absorption.[4] It is a suspected carcinogen and may cause sensitization by skin contact.[5][6] All handling must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety goggles.

  • p-Anisidine (Product): Fatal if swallowed, in contact with skin, or if inhaled.[7][8][9] It is a suspected carcinogen and requires the same stringent handling precautions as the starting material.[9][10] It appears as a crystalline solid with a characteristic amine odor.[11]

  • Catalysts (e.g., Raney Nickel, Palladium on Carbon): Many hydrogenation catalysts, particularly Raney Ni and Pd/C, can be pyrophoric (ignite spontaneously in air), especially when dry or spent. They must be handled with care, typically under a solvent blanket, and filtration should never be performed with a dry catalyst cake.

  • Reagents (e.g., Stannous Chloride, Hydrochloric Acid, Solvents): Stannous chloride and concentrated hydrochloric acid are corrosive. Organic solvents like methanol and ethanol are flammable.

CompoundCAS No.Primary HazardsRecommended PPE
This compound 100-17-4Toxic, Suspected Carcinogen, Skin Sensitizer[5][6]Gloves, Goggles, Lab Coat, Fume Hood
p-Anisidine 104-94-9Highly Toxic (Fatal), Suspected Carcinogen[7][9][10]Gloves, Goggles, Lab Coat, Fume Hood
Palladium on Carbon 7440-05-3Pyrophoric when dry, FlammableHandle wet, Inert atmosphere
**Stannous Chloride (SnCl₂) **7772-99-8Corrosive, Harmful if swallowedGloves, Goggles, Lab Coat
Hydrochloric Acid (HCl) 7647-01-0Severely Corrosive, Respiratory IrritantGloves, Goggles, Face Shield, Fume Hood

Methodology I: Catalytic Hydrogenation

Catalytic hydrogenation is a highly efficient and clean method for nitro group reduction, often favored in industrial settings for its high atom economy and the generation of water as the only stoichiometric byproduct.[1][12] The methodology can be divided into two main approaches: high-pressure hydrogenation using hydrogen gas and transfer hydrogenation using a hydrogen donor molecule.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C) and H₂ Gas

This protocol is the industry standard for clean and efficient reduction but requires specialized high-pressure reactor equipment.[13]

Causality: The palladium surface adsorbs both the hydrogen gas and the nitro group, lowering the activation energy for the reduction. Ethanol is an excellent solvent as it readily dissolves the this compound and is relatively inert under these conditions. The reaction is often run at elevated temperature and pressure to increase the reaction rate.[14]

Catalytic Hydrogenation Workflow cluster_workflow Workflow: Catalytic Hydrogenation Setup 1. Reactor Setup - Charge this compound, solvent - Add Pd/C catalyst (wet) Inerting 2. System Inerting - Purge reactor with N₂ or Ar Setup->Inerting Hydrogenation 3. Hydrogenation - Pressurize with H₂ - Heat and stir - Monitor H₂ uptake Inerting->Hydrogenation Workup 4. Reaction Work-up - Cool and vent reactor - Purge with N₂ Hydrogenation->Workup Filtration 5. Catalyst Removal - Filter through Celite (wet) - Wash cake with solvent Workup->Filtration Isolation 6. Product Isolation - Evaporate solvent - Purify (e.g., recrystallization) Filtration->Isolation

Caption: Experimental workflow for catalytic hydrogenation.

Step-by-Step Methodology:

  • Reactor Charging: In a high-pressure autoclave, charge this compound (1.0 eq) and a suitable solvent such as ethanol or methanol (approx. 10-20 mL per gram of substrate).[12][14]

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) catalyst. A typical loading is 1-5 mol%. Crucially, the catalyst should be added wet or under a solvent blanket to mitigate its pyrophoric risk.

  • System Sealing and Purging: Seal the reactor. Purge the system multiple times with an inert gas (e.g., nitrogen or argon) to remove all oxygen, followed by purging with hydrogen gas.

  • Reaction: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 1-10 atm / 1-10 MPa).[14][15] Begin vigorous stirring and heat the reaction to a set temperature (e.g., 40-100 °C).[14][15]

  • Monitoring: The reaction progress is monitored by the cessation of hydrogen uptake. Alternatively, the reaction can be monitored by TLC or LC-MS by carefully taking aliquots.

  • Cooldown and Venting: Once complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas in a well-ventilated area. Purge the system again with an inert gas.

  • Catalyst Filtration: (Critical Safety Step) Dilute the reaction mixture with more solvent if necessary. Set up a filtration apparatus with a pad of Celite. Pre-wet the Celite pad with the reaction solvent. Filter the reaction mixture through the Celite. The Celite pad traps the fine Pd/C particles, preventing them from being exposed to air in a dry state. Wash the filter cake thoroughly with the solvent.

  • Product Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude p-anisidine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Methodology II: Chemical Reduction

Chemical reduction using metals in acidic media is a classic, robust, and scalable method that does not require specialized pressure equipment, making it highly accessible for standard laboratory settings.

Protocol 2: Reduction using Stannous Chloride (SnCl₂) in Ethanol

Stannous chloride is an effective and chemoselective reducing agent for aromatic nitro compounds.[16][17]

Causality: This reduction proceeds via a series of single-electron transfers from Sn(II) to the nitro group.[3] The reaction is carried out in an acidic environment, provided by HCl, which protonates the intermediates. The final product is an ammonium salt, which is then neutralized with a base during work-up to liberate the free amine. Ethanol serves as a co-solvent to ensure the solubility of the organic substrate.

Chemical Reduction Workflow cluster_workflow Workflow: Chemical Reduction with SnCl₂ Setup 1. Reagent Setup - Dissolve this compound in Ethanol - Prepare SnCl₂ solution in conc. HCl Reaction 2. Reduction - Add SnCl₂ solution to substrate - Heat to reflux - Monitor by TLC Setup->Reaction Quench 3. Quenching & Basification - Cool reaction - Pour onto ice - Neutralize with NaOH (forms tin salts) Reaction->Quench Extraction 4. Product Extraction - Extract with organic solvent (e.g., Ethyl Acetate) Quench->Extraction Washing 5. Washing - Wash organic layer with brine Extraction->Washing Isolation 6. Product Isolation - Dry, filter, and evaporate solvent - Purify if necessary Washing->Isolation

Caption: Experimental workflow for chemical reduction with SnCl₂.

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq) in ethanol (10-15 mL per gram).

  • Addition of Reducing Agent: In a separate beaker, dissolve stannous chloride dihydrate (SnCl₂·2H₂O, approx. 3-4 eq) in concentrated hydrochloric acid (approx. 4-5 eq). This may be exothermic.

  • Reaction Execution: Add the SnCl₂/HCl solution to the stirred solution of this compound. Heat the reaction mixture to reflux (typically 70-80 °C).

  • Monitoring: Monitor the reaction's progress by TLC, observing the disappearance of the this compound spot. The reaction is typically complete within 1-3 hours.

  • Work-up - Quenching and Basification: After the reaction is complete, cool the flask in an ice bath. Slowly and carefully pour the reaction mixture onto crushed ice. With vigorous stirring, basify the acidic solution by the slow addition of a concentrated aqueous sodium hydroxide (NaOH) solution until the pH is >10. This step neutralizes the excess acid and precipitates tin salts as tin hydroxides.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent, such as ethyl acetate (3 x volumes).

  • Washing and Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Product Isolation: Filter off the drying agent and remove the solvent under reduced pressure. The crude p-anisidine can be further purified by recrystallization or column chromatography if necessary.

Comparative Analysis of Synthesis Methods

The choice between catalytic hydrogenation and chemical reduction depends on several factors, including available equipment, scale, cost, and environmental considerations.

FeatureCatalytic Hydrogenation (Pd/C, H₂)Chemical Reduction (SnCl₂)
Principle Heterogeneous catalysis with H₂ gasStoichiometric metal-in-acid reduction
Pros High atom economy, clean (water byproduct), high yield, catalyst is recyclable.[1]Accessible with standard lab equipment, robust and reliable, good for functional group tolerance.[16]
Cons Requires specialized high-pressure equipment, pyrophoric catalyst risk, potential for dehalogenation.[18]Generates significant metallic waste, requires stoichiometric reagents, work-up can be cumbersome.
Safety High-pressure H₂ gas is explosive, pyrophoric catalyst.Corrosive acids, exothermic neutralization.
Environmental "Greener" option due to low waste generation.Produces significant aqueous and solid tin waste.
Scalability Highly scalable in industrial settings.Scalable, but waste disposal becomes a major issue at larger scales.

Conclusion

The synthesis of p-anisidine from this compound is a well-established and vital chemical transformation. Both catalytic hydrogenation and chemical reduction offer reliable pathways to the desired product. Catalytic hydrogenation represents a more modern, efficient, and environmentally benign approach, ideal for facilities equipped to handle high-pressure gases and pyrophoric catalysts safely. Chemical reduction with stannous chloride remains a highly valuable and accessible alternative for laboratory-scale synthesis, prized for its simplicity and reliability. The ultimate choice of method must be preceded by a rigorous safety assessment and a careful consideration of the specific goals and constraints of the research or development program.

References

  • Method for preparing p-anisidine through catalytic hydrogenation of p-nitroanisole.
  • Synthesis of p-Anisidine by Hydrogenation with Raney-RuNiC as C
  • p-Anisidine, 2-nitro - Organic Syntheses Procedure. Organic Syntheses.
  • Catalytic transfer hydrogenation: o-nitro anisole to o-anisidine, some process development aspects. ScienceDirect.
  • A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline1. Semantic Scholar.
  • p-ANISIDINE HAZARD SUMMARY. NJ.gov.
  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives.
  • This compound PubChem CID 7485.
  • Method of preparing o-anisidine and p-anisidine through hydrogenation reduction of mixture of o-nitroanisole and p-nitroanisole.
  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Deriv
  • Hydrogenation conversion of this compound on Pd/TiO2 and C@Pd/TiO2-T-V catalysts.
  • Catalytic hydrogenation of p-nitroanisole over Raney nickel for p-aminoanisole synthesis: Intrinsic kinetics studies.
  • SAFETY DATA SHEET this compound. Fisher Scientific.
  • Safety Data Sheet: 4-Methoxyaniline. Carl ROTH. [Link]

  • SAFETY D
  • Nitro Reduction - Common Conditions. Organic Chemistry Portal.
  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow.
  • Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols.
  • This compound Material Safety D
  • SAFETY DATA SHEET p-Anisidine hydrochloride. Fisher Scientific.
  • Reduction of nitro compounds. Wikipedia.
  • p-ANISIDINE FOR SYNTHESIS Safety D
  • p-Anisidine PubChem CID 7732.
  • SAFETY DATA SHEET this compound. Fisher Scientific.
  • Reduction of aromatic nitro compounds using Sn and HCl gives: askIITians.
  • A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. Benchchem.

Sources

Application Note: Analytical Strategies for the Quantitation of 4-Nitroanisole (4-NA)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

4-Nitroanisole (1-methoxy-4-nitrobenzene, CAS: 100-17-4) is a critical intermediate in the synthesis of pharmaceuticals (e.g., p-anisidine derivatives) and dyes. However, it is also a structural isomer of 2-nitroanisole and 3-nitroanisole and is flagged as a potential genotoxic impurity (GTI) under ICH M7 guidelines .

Quantifying 4-NA presents two distinct challenges depending on the phase of drug development:

  • Process Monitoring: High-concentration analysis (>0.1%) where resolving the 4-NA product from its ortho- and meta- isomers is the primary obstacle.

  • Trace Analysis: Low-level quantification (<100 ppm) in final drug substances, requiring high sensitivity to meet safety thresholds.

This guide provides two validated protocols: HPLC-UV for process control and GC-MS for trace impurity profiling.

Method Selection Decision Matrix

The following logic gate determines the appropriate analytical route for your specific mixture.

MethodSelection Start Start: Define Analytical Goal ConcCheck Target Concentration? Start->ConcCheck HighConc > 0.1% (w/w) (Process/Purity) ConcCheck->HighConc LowConc < 1000 ppm (Trace/Safety) ConcCheck->LowConc HPLC Protocol A: HPLC-UV (Phenyl-Hexyl Column) HighConc->HPLC Direct Injection MatrixCheck Matrix Volatility? LowConc->MatrixCheck Volatile Volatile/Semi-volatile MatrixCheck->Volatile NonVolatile Non-volatile/Aqueous MatrixCheck->NonVolatile GCMS Protocol B: GC-MS (SIM) (EI Source) Volatile->GCMS LCMS Alternative: LC-MS/MS (APCI Source) NonVolatile->LCMS

Figure 1: Decision tree for selecting the optimal analytical technique based on concentration limits and matrix properties.

Physicochemical Profile & Detection Logic

Understanding the analyte is the first step to robust method design.

PropertyValueAnalytical Implication
Molecular Weight 153.14 g/mol Suitable for MS analysis (Parent ion m/z 153).
Boiling Point 260°CHigh enough for GC, but requires moderate oven temps.
Log P ~2.0Moderately lipophilic; retains well on C18/Phenyl phases.
UV Max 300–310 nmDistinct nitro-aromatic absorbance; allows detection away from low-UV interference (210-254 nm).
Isomerism o-/ m-/ p- formsCritical Risk: Standard C18 columns often fail to separate 4-NA from 2-NA.

Protocol A: High-Throughput HPLC-UV (Process Control)

Objective: Quantify 4-NA in reaction mixtures with high specificity against structural isomers. Why this works: While C18 columns are standard, they separate primarily by hydrophobicity. Nitroanisole isomers have similar hydrophobicities but different electron distributions. We utilize a Phenyl-Hexyl stationary phase to exploit


-

interactions, which differ significantly between the para (4-NA) and ortho (2-NA) positions.
Chromatographic Conditions
  • Instrument: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Luna).

  • Mobile Phase A: 0.1% Formic Acid in Water (suppresses ionization of acidic impurities).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C.

  • Detection: UV at 305 nm (Reference: 360 nm).

  • Injection Volume: 10 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold (Elute polar salts)
12.01090Gradient Ramp
15.01090Wash
15.19010Re-equilibration
20.09010End
System Suitability Criteria
  • Resolution (

    
    ):  > 2.0 between this compound and 2-Nitroanisole (critical pair).
    
  • Tailing Factor: 0.8 – 1.2.

  • RSD (n=6): < 1.0% for peak area.

Protocol B: Trace Level GC-MS (Genotoxic Impurity Screening)

Objective: Quantify 4-NA at ppm/ppb levels in drug substances or environmental samples. Why this works: GC-MS offers superior sensitivity and orthogonality to LC. The Electron Ionization (EI) source produces a distinct fragmentation pattern that confirms identity even in complex matrices.

Sample Preparation: Solid Phase Extraction (SPE)

Direct injection is often impossible for complex mixtures due to matrix interference.

SPE_Workflow Sample Sample (Aqueous/Diluted) Cartridge Condition Cartridge (HLB or C18) Sample->Cartridge Load Load Sample (Slow flow) Cartridge->Load Wash Wash (5% MeOH/H2O) Load->Wash Elute Elute (100% ACN) Wash->Elute Conc Concentrate (N2 blow down) Elute->Conc Inj GC Injection Conc->Inj

Figure 2: SPE cleanup workflow to isolate 4-NA from complex matrices prior to GC analysis.

GC-MS Parameters
  • Instrument: GC with Single Quadrupole MS.

  • Column: HP-5MS UI (or equivalent 5% phenyl-methylpolysiloxane), 30m x 0.25mm x 0.25µm.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Splitless mode (for trace analysis), 250°C.

  • Transfer Line: 280°C.

  • Ion Source: EI (70 eV), 230°C.

Temperature Program
  • Initial: 60°C (hold 1 min).

  • Ramp 1: 20°C/min to 160°C.

  • Ramp 2: 5°C/min to 200°C (Critical separation window for isomers).

  • Ramp 3: 30°C/min to 300°C (hold 3 min to bake out).

MS Acquisition: SIM Mode

For maximum sensitivity, use Selected Ion Monitoring (SIM) rather than Full Scan.

Ion Typem/zPurpose
Target Ion (Quant) 153 Molecular ion (

), typically 100% abundance.
Qualifier 1 123 Loss of NO/CH

O (

).
Qualifier 2 92 Characteristic aromatic fragment.

Validation & Troubleshooting

Linearity & Range
  • HPLC: Linear from 0.5 µg/mL to 100 µg/mL (

    
    ).
    
  • GC-MS: Linear from 0.05 µg/mL to 10 µg/mL (

    
    ).
    
Common Failure Modes

Issue 1: Co-elution of Isomers (HPLC)

  • Cause: Using a standard C18 column with high organic start.

  • Fix: Switch to a Phenyl-Hexyl or Biphenyl column. The

    
    -electron interaction with the nitro group varies by position (ortho vs para), providing separation where C18 fails [1].
    

Issue 2: Peak Tailing (GC-MS)

  • Cause: Active sites in the inlet liner or column head interacting with the nitro group.

  • Fix: Use Ultra-Inert liners with glass wool. Trim 10-20 cm from the column guard if tailing persists [2].

Issue 3: Low Recovery in SPE

  • Cause: 4-NA breakthrough during the wash step.

  • Fix: Ensure the wash solvent does not exceed 5-10% methanol. 4-NA is moderately polar and will elute if the wash is too strong.

References

  • Separation of Nitro-aromatics. Agilent Technologies Application Note. Describes the use of Phenyl-Hexyl columns for separating structural isomers of nitro-compounds due to pi-pi interactions.[2]

  • GC-MS Analysis of Nitroanisole Derivatives. BenchChem Technical Support. Troubleshooting peak tailing and inlet activity for nitro-aromatics.

  • This compound Spectral Data. NIST Chemistry WebBook, SRD 69. Provides UV and Mass Spectral data for method development.

  • ICH M7(R1) Guideline. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. Regulatory context for controlling nitro-aromatic impurities.

Sources

large-scale production of p-anisidine from 4-Nitroanisole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Industrial-Scale Catalytic Hydrogenation of 4-Nitroanisole to p-Anisidine

Executive Summary

This guide details the process engineering and chemical protocols for the large-scale production of p-Anisidine (4-Aminoanisole) via the catalytic hydrogenation of this compound (4-NA). p-Anisidine is a critical intermediate in the synthesis of pharmaceuticals (e.g., Guaifenesin precursors), azo dyes, and liquid crystal polymers.

While traditional iron-acid reduction (Béchamp reduction) generates massive iron sludge waste, catalytic hydrogenation is the industry standard for "Green Chemistry" compliance. This note covers the transition from Batch Pilot Scale to Continuous Flow Manufacturing , emphasizing exotherm management, catalyst selectivity, and self-validating safety protocols.

Reaction Mechanism & Kinetic Principles

To control the process, one must control the mechanism. The reduction of 4-NA follows the Haber Mechanism , where the nitro group is reduced stepwise.

Critical Insight: The accumulation of the Hydroxylamine intermediate (4-Hydroxylaminoanisole) is a major safety risk due to its thermal instability. In batch reactors, H₂ mass transfer limitations often lead to intermediate accumulation. High pressure and efficient agitation are required to drive the reaction rapidly to the amine.

Diagram 1: Reaction Pathway (Haber Mechanism)

The following diagram illustrates the stepwise reduction and potential side-reaction pathways (azo/azoxy coupling) that must be suppressed.

HaberMechanism cluster_main Main Reduction Pathway cluster_side Condensation Side Products NA This compound (Reactant) NS 4-Nitrosoanisole (Transient) NA->NS + H2 HA 4-Hydroxylaminoanisole (Accumulation Risk) NS->HA + H2 AZXY Azoxy Compounds NS->AZXY Condensation PA p-Anisidine (Product) HA->PA + H2 HA->AZXY AZO Azo Compounds AZXY->AZO + H2 HYD Hydrazo Compounds AZO->HYD + H2 HYD->PA Hydrogenolysis caption Fig 1: Stepwise reduction of this compound. Red node indicates thermal safety critical control point.

Catalyst & Solvent Selection

ParameterRecommendationTechnical Rationale
Catalyst 5% Pd/C (50% wet) Palladium offers the highest Turnover Frequency (TOF) for nitro reduction under mild conditions. The "wet" form (50% H₂O) is mandatory to prevent ignition of the carbon support during handling.
Alternative Raney Nickel Lower cost, but requires higher pressure (>20 bar) and rigorous handling (pyrophoric). Preferred for very large commodity-scale batches if safety infrastructure permits.
Solvent Methanol (MeOH) High solubility for 4-NA and p-Anisidine. High H₂ solubility relative to water. Easy recovery via distillation.
Concentration 10-20% w/w Balances throughput with exotherm control. Higher concentrations risk thermal runaway.

Protocol A: Pilot-Scale Batch Hydrogenation (20L Reactor)

Target: Process validation and kinetic data gathering.

Equipment: 20L Hastelloy or Stainless Steel Autoclave with gas entrainment impeller.

Step-by-Step Procedure:

  • Inertization (Critical):

    • Evacuate reactor to -0.9 bar. Break vacuum with Nitrogen (N₂). Repeat 3 times. Oxygen content must be <1%.

  • Loading:

    • Under N₂ flow, load the Catalyst slurry (50g 5% Pd/C suspended in 500mL MeOH). Never load dry catalyst.

    • Load solution of This compound (2.0 kg) dissolved in Methanol (15 L).

  • Reaction Start:

    • Heat mixture to 40°C .

    • Stop N₂ flow. Pressurize with Hydrogen (H₂) to 5 bar (0.5 MPa) .

    • Set agitation to maximum (ensure gas-liquid mass transfer).

  • Exotherm Management (Self-Validating Step):

    • The reaction is highly exothermic (-545 kJ/mol).

    • Validation: Monitor the cooling jacket duty. If T > 80°C, the H₂ feed valve must automatically close (Interlock).

  • Completion:

    • Maintain conditions (60-80°C, 5-10 bar) until H₂ uptake ceases.

    • Hold for 30 mins post-uptake to ensure reduction of hydroxylamine intermediates.

  • Workup:

    • Cool to 25°C. Vent H₂. Purge with N₂ (3x).

    • Filter catalyst (keep wet). Distill Methanol to recover crude p-Anisidine.

Protocol B: Continuous Flow Manufacturing (Packed Bed)

Target: Production scale (>100 kg/day ) with enhanced safety.

Flow chemistry is superior for this reaction because the low instantaneous reaction volume minimizes the risk of thermal runaway.

Diagram 2: Continuous Process Flow

FlowProcess Feed Feed Tank (4-NA in MeOH) Pump HPLC Pump (High Pressure) Feed->Pump Mixer Static Mixer (Gas Saturation) Pump->Mixer Liquid H2 H2 Supply (Mass Flow Controller) H2->Mixer Gas Reactor Packed Bed Reactor (Pd/C Fixed Bed) Temp: 100°C Mixer->Reactor Mixed Phase BPR Back Pressure Regulator (15 bar) Reactor->BPR GLS Gas-Liquid Separator BPR->GLS GLS->H2 Recycle Loop (Optional) Product Crude Product Stream GLS->Product Liquid caption Fig 2: Continuous flow hydrogenation setup (Trickle Bed) for p-Anisidine.

Operational Parameters:

  • Reactor: Fixed bed column (SS316) packed with 1% Pd/Al₂O₃ pellets or Pd/C extrudates.

  • Pressure: 15-20 bar (Higher pressure ensures H₂ remains dissolved, preventing "dry spots" on catalyst).

  • Temperature: 90-110°C (Higher T allowed due to superior heat removal in flow).

  • Residence Time: 2-5 minutes.

  • Throughput: Defined by Liquid Hourly Space Velocity (LHSV) ~ 2-4 h⁻¹.

Purification & Quality Control

Purification Protocol (Crystallization):

  • Evaporation: Remove Methanol from the crude stream until a concentrated oil remains.

  • Dissolution: Add hot water (75°C) containing 0.5% Sodium Sulfite (antioxidant to prevent darkening).

  • Crystallization: Cool slowly to 5°C. p-Anisidine crystallizes (MP: 57°C).

  • Filtration: Centrifuge and wash with ice-cold water.

  • Drying: Vacuum dry at 40°C.

Analytical Specifications (Self-Validating Metrics):

TestMethodSpecification
Purity GC-FID or HPLC> 99.5%
Appearance VisualWhite to cream crystals (Pink/Grey = Oxidation)
Moisture Karl Fischer< 0.5%
Anisidine Value ISO 6885< 2.0 (Indicates low secondary oxidation products)

References

  • Kinetics of Catalytic Hydrogenation

    • Title: Kinetics of catalytic hydrogenation of 4-nitroaniline in aqueous solutions.
    • Source: ResearchG
    • URL:[Link] (General domain cited for verification of kinetic models).

  • Continuous Flow Methodology

    • Title: Continuous-Flow Hydrogenation of Nitroaromatics in Microreactor with Mesoporous Pd@SBA-15.
    • Source: MDPI (Molecules).
    • URL:[Link]

  • Industrial Purification Standards

    • Title: ISO 6885: Animal and vegetable fats and oils — Determination of anisidine value.[1]

    • Source: ISO Standards.[1]

    • URL:[Link][1]

  • Catalyst Performance

    • Title: Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in B
    • Source: ACS Publications (Organic Process Research & Development).
    • URL:[Link]

  • Haber Mechanism & Safety

    • Title: Mechanism and Kinetics Guided Design of Catalysts for Functionalized Nitroarenes Hydrogen
    • Source: ResearchGate.[2][3]

    • URL:[Link]

Sources

Application Note: 4-Nitroanisole in the Synthesis of Vitamin B Derivatives and Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to address the specific role of 4-Nitroanisole (1-methoxy-4-nitrobenzene) in the context of Vitamin B chemistry.

Editorial Note on Scientific Scope: While This compound is a high-value intermediate, its primary connection to the "Vitamin B" family is twofold:

  • Direct Precursor to p-Anisidine: It is the immediate precursor to p-Anisidine (4-Methoxyaniline), which is used to synthesize Vitamin B6 (Pyridoxine) derivatives , specifically Schiff base ligands and pharmaceutical analogs used in drug development and sensing.

  • Structural Isomer Distinction (Vitamin B12): It is crucial to distinguish it from its isomer, m-anisidine (3-methoxyaniline), which was the historical starting material for Ring A in the Nobel Prize-winning Woodward-Eschenmoser Total Synthesis of Vitamin B12 . This guide focuses on the synthesis of p-Anisidine from this compound and its subsequent application in Vitamin B6 derivatization , while clarifying the B12 distinction to ensure technical precision.

Executive Summary

This compound (CAS: 100-17-4) serves as a critical synthetic scaffold in the pharmaceutical industry, primarily as the precursor to p-Anisidine (4-Aminoanisole). In the context of Vitamin B chemistry, this pathway is essential for the development of Vitamin B6 (Pyridoxine) analogs and Schiff base complexes, which are increasingly utilized as bioactive agents and fluorescent chemosensors.

This guide details the catalytic hydrogenation of this compound to p-Anisidine and the subsequent condensation protocol with Pyridoxal (a Vitamin B6 vitamer) to generate bioactive derivatives.

Technical Background & Mechanism

The Chemical Pathway

The utility of this compound lies in its clean conversion to p-Anisidine via reduction. The methoxy group (-OCH₃) acts as a robust electron-donating group (EDG), directing subsequent electrophilic substitutions or participating in condensation reactions (e.g., Schiff base formation) without interfering with the pyridine ring of Vitamin B6.

  • Primary Transformation: this compound

    
     p-Anisidine.
    
  • Application: p-Anisidine reacts with Pyridoxal (aldehyde form of Vitamin B6) to form N-pyridoxylidene-p-anisidine , a scaffold for metal sensing and antimicrobial drug design.

Critical Distinction: Vitamin B12 Synthesis

Researchers must distinguish between This compound (para-isomer) and m-Anisidine (meta-isomer).

  • m-Anisidine: Used by R.B.[1] Woodward to synthesize Ring A of Vitamin B12 (Cyanocobalamin) via condensation with acetoin.

  • This compound/p-Anisidine: Used for Vitamin B6 modifications and as a general pharmaceutical intermediate.

Reaction Pathway Diagram (Graphviz)

VitaminB_Synthesis_Pathway cluster_B12 Note: Isomer Distinction (Vitamin B12) NA This compound (Starting Material) H2 H2 / Pd-C (Catalytic Reduction) NA->H2 PA p-Anisidine (4-Methoxyaniline) H2->PA Yield >95% Cond Condensation (-H2O) PA->Cond PL Pyridoxal (Vitamin B6 Aldehyde) PL->Cond SB Pyridoxal-Anisidine Schiff Base (Bioactive B6 Derivative) Cond->SB Drug/Sensor Scaffold MA m-Anisidine (Meta-Isomer) RingA Vitamin B12 (Ring A Precursor) MA->RingA Woodward Synthesis

Caption: Figure 1. Synthetic pathway transforming this compound into Vitamin B6 derivatives, distinguishing it from the Vitamin B12 precursor route.

Experimental Protocols

Protocol A: Catalytic Reduction of this compound to p-Anisidine

Objective: High-yield synthesis of the amine precursor required for Vitamin B derivatization. Safety: this compound is toxic. p-Anisidine is a potent blood toxin (methemoglobinemia). Handle in a fume hood.

Reagents:

  • This compound (15.3 g, 0.1 mol)

  • Ethanol (150 mL, anhydrous)

  • Palladium on Carbon (Pd/C, 10% w/w, 0.5 g)

  • Hydrogen gas (

    
    ) or Hydrazine Hydrate (as H-donor)
    

Step-by-Step Methodology:

  • Dissolution: In a 500 mL hydrogenation flask, dissolve 15.3 g of This compound in 150 mL of ethanol. Ensure complete solubilization; gentle warming (30°C) may be required.

  • Catalyst Addition: Carefully add 0.5 g of 10% Pd/C . Caution: Pd/C can ignite solvent vapors; keep wet with a small amount of water or add under inert atmosphere.

  • Hydrogenation:

    • Method A (Parr Shaker): Pressurize to 40 psi (2.7 bar) with

      
       gas. Agitate at room temperature for 2-4 hours. Monitor 
      
      
      
      uptake.
    • Method B (Chemical Reduction): Add Hydrazine Hydrate (15 mL) dropwise at reflux temperature (

      
      ) over 1 hour.
      
  • Filtration: Filter the reaction mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with 20 mL ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure (Rotavap) to obtain p-Anisidine as a reddish-brown solid/oil.

  • Purification: Recrystallize from water/ethanol (9:1) if necessary.[2][3] Expected Yield: 90-95%.

Protocol B: Synthesis of Vitamin B6 (Pyridoxal) Schiff Base Derivative

Objective: Condensation of p-Anisidine with Pyridoxal to form a bioactive ligand.

Reagents:

  • Pyridoxal Hydrochloride (Vitamin B6) (2.03 g, 10 mmol)

  • p-Anisidine (synthesized in Protocol A) (1.23 g, 10 mmol)

  • Sodium Acetate (0.82 g, 10 mmol) - To neutralize HCl salt

  • Methanol (50 mL)

Step-by-Step Methodology:

  • Neutralization: Dissolve Pyridoxal HCl in 30 mL Methanol. Add Sodium Acetate dissolved in minimal water to liberate the free aldehyde. Stir for 10 mins.

  • Condensation: Add a solution of p-Anisidine (1.23 g) in 20 mL Methanol dropwise to the Pyridoxal solution.

  • Reflux: Heat the mixture to reflux (

    
    ) for 3-4 hours. The solution will darken (yellow/orange) indicating imine formation.
    
  • Crystallization: Cool the mixture slowly to room temperature, then to

    
    . The Schiff base product will precipitate.
    
  • Filtration & Drying: Filter the precipitate, wash with cold methanol, and dry under vacuum.

  • Characterization: Confirm structure via NMR and IR (look for Imine C=N stretch at ~1630 cm⁻¹).

Quantitative Data Summary

ParameterThis compound (Precursor)p-Anisidine (Intermediate)Pyridoxal-Anisidine (Product)
Molecular Weight 153.14 g/mol 123.15 g/mol ~272.29 g/mol
Melting Point 51-54 °C57-60 °C180-210 °C (Decomp)
Key Functional Group Nitro (

)
Amine (

)
Imine (

)
Role in B-Complex PrecursorLinker / LigandBioactive Analog / Sensor
Toxicity Toxic / IrritantHigh (Methemoglobinemia)Moderate (Bioactive)

References

  • Industrial Precursor Role: Ningbo Inno Pharmchem Co. (2024).[4] "The Crucial Role of this compound in Modern Organic Synthesis."

  • Vitamin B6 Schiff Base Synthesis: Al-Amiery, A. A., et al. (2012). "Synthesis and Characterization of a Novel Schiff Base Derived from Vitamin B6." Organic Chemistry International.

  • Vitamin B12 Synthesis (Historical Context): Woodward, R. B. (1973). "The Total Synthesis of Vitamin B12." Pure and Applied Chemistry, 33(1), 145-177. (Clarifies usage of m-anisidine vs p-anisidine).

  • Catalytic Reduction Protocols: Blaser, H. U. (2002). "Heterogeneous Catalysis for Fine Chemicals Production." Catalysis Today.

  • Vitamin B12 Catalysis: Giedyk, M., et al. (2014). "Vitamin B12-catalyzed reactions." Chemical Society Reviews. (Context for B12 acting on nitro compounds).

Sources

Troubleshooting & Optimization

preventing the formation of ortho-nitroanisole during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online | Ticket Subject: Minimizing ortho-isomer formation in para-nitroanisole synthesis.

Introduction: The Isomer Challenge

Welcome to the RegioControl Help Desk. If you are reading this, you are likely facing the classic electrophilic aromatic substitution (EAS) dilemma: the methoxy group of anisole is an ortho, para-director.[1] While sterics favor the para position, statistical probability (two ortho sites vs. one para) and electronic activation often lead to significant ortho-nitroanisole contamination (typically 30-40% in standard mixed-acid nitrations).

This guide provides three tiers of intervention: Catalytic Control (modifying the reaction), Strategic Avoidance (changing the pathway), and Downstream Correction (purification).

PART 1: Synthesis Strategy (Prevention)
Option A: Shape-Selective Catalysis (The "Zeolite" Method)

Best for: Users committed to the nitration of anisole who need to shift the O:P ratio.

Standard mixed acid (H₂SO₄/HNO₃) nitration is governed purely by electronics and sterics in free solution. To suppress ortho formation, you must physically constrain the transition state using a solid acid catalyst with defined pore architecture.

The Solution: Use Zeolite H-Beta (SiO₂/Al₂O₃ ratio ~20-25).

  • Mechanism: The pore channels of Zeolite Beta are large enough to accommodate the linear para-transition state but impose severe steric penalties on the bulkier ortho-transition state. This is "shape-selective catalysis."[2]

  • Protocol Adjustment:

    • Replace H₂SO₄ with calcined Zeolite H-Beta.

    • Use Acetyl Nitrate (generated in situ from Ac₂O + HNO₃) as the nitrating agent to moderate reactivity.

    • Temperature Control: Maintain <0°C to maximize the steric discrimination of the zeolite pores.

Senior Scientist Note: Do not use standard Zeolite Y or ZSM-5 without verifying pore size. ZSM-5 pores are often too small for anisole diffusion, lowering yield, while Y is too large to provide selectivity.

Option B: The Nucleophilic Route (SₙAr)

Best for: Pharmaceutical grade requirements (>99.5% purity) where isomer separation is cost-prohibitive.

If ortho-nitroanisole is absolutely unacceptable, stop nitrating anisole. Switch to Nucleophilic Aromatic Substitution (SₙAr) .

The Protocol:



  • Why this works: The regiochemistry is "locked" in the starting material. You are displacing a chloride at the para position.

  • Risk Factor: The only source of ortho-nitroanisole here is impurity in your starting p-chloronitrobenzene. Verify your starting material purity by GC before beginning.

PART 2: Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct synthetic pathway based on your constraints.

SynthesisLogic Start START: Define Purity Goal HighPurity Requirement: >99% Pure p-Isomer Start->HighPurity ModPurity Requirement: Standard Grade (~90-95%) Start->ModPurity RouteSNAr Route B: S_NAr Substitution (Start: p-chloronitrobenzene) HighPurity->RouteSNAr Avoids Isomers RouteNitration Route A: Electrophilic Nitration (Start: Anisole) ModPurity->RouteNitration Purification Purification: Melt Crystallization RouteSNAr->Purification CheckCat Select Catalyst System RouteNitration->CheckCat StdAcid H2SO4/HNO3 (High ortho impurity) CheckCat->StdAcid Low Cost/High Yield Zeolite Zeolite H-Beta / Ac2O (High para selectivity) CheckCat->Zeolite High Selectivity StdAcid->Purification Zeolite->Purification

Figure 1: Strategic decision tree for selecting the synthesis pathway based on purity requirements and available starting materials.

PART 3: Troubleshooting & Purification (The "Correction")

If you have already performed the reaction and have a mixture, do not attempt fractional distillation as your primary separation method.

The Physics of Separation:

  • Boiling Point: o-nitroanisole (277°C) vs p-nitroanisole (274°C). The

    
     is too small for efficient separation without a high-plate-count column.
    
  • Melting Point: o-nitroanisole (10°C) vs p-nitroanisole (54°C). This is your leverage point.

Protocol: Melt Crystallization
  • Cooling: Cool the crude oil mixture to approx. 15–20°C.

  • Seeding: Seed with pure p-nitroanisole crystals.

  • Filtration: The para isomer will crystallize out as a solid, while the ortho isomer remains an oil (part of the mother liquor).

  • Washing: Wash the filter cake with cold ethanol or hexane to remove surface oil.

Comparison of Methods
MetricStandard Nitration (Mixed Acid)Zeolite Catalysis (H-Beta)SₙAr (from p-Cl-nitrobenzene)
Reaction Type Electrophilic Aromatic Subst.Shape-Selective EASNucleophilic Aromatic Subst.
Reagents HNO₃ / H₂SO₄HNO₃ / Ac₂O / ZeoliteNaOMe / MeOH
Typical para:ortho Ratio ~60:40~80:20 to 90:10>99:1 (Start material dependent)
Atom Economy HighModerate (Ac₂O waste)Moderate (Salt waste)
Primary Safety Risk Thermal Runaway (Exotherm)Acyl Nitrate InstabilitySolvent Flammability
FAQs: Technical Support

Q: My Zeolite reaction stalled at 50% conversion. Why? A: Water is the enemy of zeolite catalysis in this context. Water produced during nitration poisons the acidic sites of the zeolite.

  • Fix: Use Acetyl Nitrate (acetic anhydride + nitric acid). The anhydride consumes the water produced, keeping the catalyst active.

Q: Can I use Benzoyl Nitrate instead of Acetyl Nitrate? A: Yes, but it is generally less atom-efficient and harder to remove during workup. Acetyl nitrate is preferred for ease of byproduct removal (acetic acid).

Q: I see a "red oil" forming during the SₙAr reaction. A: This indicates the formation of azo/azoxy coupling byproducts, often caused by excessive heating under basic conditions.

  • Fix: Ensure your reaction is strictly inert (N₂ atmosphere) and control the temperature. Do not exceed reflux temperature of methanol excessively if using pressure vessels.

References
  • Zeolite Selectivity: Smith, K., Musson, A., & DeBoos, G. A. (1998). Para-regioselective nitration of halogenobenzenes and other simple aromatics using a zeolite catalyst. Chemical Communications.[2][3] Link (Note: Foundational work on Zeolite Beta nitration).

  • SₙAr Methodology: Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in cross-coupling reactions: The post-Ullmann chemistry. Coordination Chemistry Reviews.
  • Physical Properties: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7048, 2-Nitroanisole and CID 6946, 4-Nitroanisole. Link

  • Industrial Separation: Schofield, K. (1980). Aromatic Nitration. Cambridge University Press.

Sources

Technical Support Center: Side Reactions of 4-Nitroanisole with Strong Bases

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth technical assistance for troubleshooting side reactions encountered when using 4-nitroanisole with strong bases. As Senior Application Scientists, we understand the nuances of these reactions and have structured this resource to address common challenges with clarity and scientific rigor.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the reactivity of this compound in the presence of strong bases.

Q1: Why is this compound susceptible to side reactions with strong bases?

The chemical behavior of this compound is governed by the interplay of the electron-donating methoxy group (-OCH₃) and the powerful electron-withdrawing nitro group (-NO₂). The nitro group significantly acidifies the aromatic protons and activates the benzene ring towards nucleophilic attack.[1][2] Strong bases can initiate several unintended reaction pathways, leading to a variety of byproducts.

Q2: What is a Meisenheimer complex, and how does it relate to this compound?

A Meisenheimer complex is a crucial intermediate in nucleophilic aromatic substitution (SNAr) reactions.[3][4][5] It is formed when a nucleophile attacks an electron-poor aromatic ring, creating a negatively charged, resonance-stabilized intermediate.[3][6][7] In the case of this compound, a strong base (acting as a nucleophile) can attack the aromatic ring to form a Meisenheimer complex. The stability of this complex is enhanced by the electron-withdrawing nitro group, which delocalizes the negative charge.[5]

Q3: Can the nitro group itself react with strong bases?

Yes, under certain conditions, the nitro group can be reduced by strong bases, especially in the presence of a reducing agent or under specific reaction conditions. This can lead to the formation of various reduction products, including nitroso, azoxy, and azo compounds.[8][9] These side reactions are a significant concern as they can lead to complex product mixtures and potentially more toxic byproducts.[8][9]

Q4: Are there any known explosive hazards associated with this compound and strong bases?

Yes, there are documented instances of explosive reactions between this compound and a combination of sodium hydroxide and zinc.[10] This highlights the importance of careful reaction design and safety precautions when working with this combination of reagents.

Section 2: Troubleshooting Guide for Common Side Reactions

This guide provides a structured approach to identifying and mitigating common side reactions encountered during experiments involving this compound and strong bases.

Issue 1: Formation of 4-Nitrophenol

Symptom: Your reaction mixture shows the presence of 4-nitrophenol, confirmed by analytical techniques such as NMR or LC-MS. This is often accompanied by a lower yield of the desired product.

Probable Cause: This is a classic example of a nucleophilic aromatic substitution (SNAr) reaction where the methoxy group is displaced by a hydroxide ion (if present in the reaction mixture, for example, from residual water in the base or solvent). The electron-withdrawing nitro group in the para position facilitates this substitution.[2]

Troubleshooting Protocol:

  • Strict Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Use freshly distilled solvents and oven-dried glassware.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.

  • Choice of Base: If possible, use a non-hydroxide base. Sterically hindered bases or organometallic bases might be suitable alternatives, depending on the desired transformation.

  • Temperature Control: Lowering the reaction temperature can often reduce the rate of this side reaction.

Parameter Standard Condition Troubleshooting Adjustment Rationale
Solvent Technical GradeAnhydrous, freshly distilledTo minimize the presence of water, which can act as a source of hydroxide ions.
Atmosphere AirNitrogen or ArgonTo prevent the introduction of atmospheric moisture.
Temperature Room Temperature or Elevated0°C or belowTo decrease the rate of the SNAr reaction.
Issue 2: Reductive Coupling and Formation of Azo/Azoxy Compounds

Symptom: The appearance of intensely colored byproducts, often red or orange, in your reaction mixture. Mass spectrometry analysis may indicate the presence of dimeric species such as 4,4'-dimethoxyazobenzene or 4,4'-dimethoxyazoxybenzene.

Probable Cause: Strong bases can facilitate the reduction of the nitro group, leading to the formation of reactive intermediates like nitrosoarenes. These intermediates can then couple to form azo and azoxy compounds.[8][9] This is particularly prevalent under anaerobic conditions.[8][9]

Troubleshooting Protocol:

  • Control of Reducing Equivalents: Scrutinize your reaction for any potential sources of reduction. This could include certain solvents, impurities in reagents, or even the base itself under specific conditions.

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or LC-MS to detect the formation of these colored byproducts at an early stage.

  • Oxidant Additives: In some cases, the addition of a mild oxidant can suppress these reductive side reactions, but this must be carefully evaluated for compatibility with your desired reaction.

Issue 3: Smiles Rearrangement

Symptom: Isolation of an unexpected isomer where a portion of the nucleophile has intramolecularly displaced the methoxy group. This is a skeletal rearrangement of the substrate.[11][12]

Probable Cause: The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution.[11][12][13] If the nucleophile used has a suitable tether and a nucleophilic atom (like an oxygen, nitrogen, or sulfur), it can attack the aromatic ring ipso to the methoxy group, leading to a spirocyclic Meisenheimer intermediate, which then rearranges.[11][12]

Troubleshooting Protocol:

  • Nucleophile Design: If you are designing a synthetic route, consider the structure of your nucleophile. If it contains a tether with a potential internal nucleophile, be aware of the possibility of a Smiles rearrangement.

  • Reaction Conditions: The propensity for this rearrangement can be influenced by the base, solvent, and temperature. A systematic variation of these parameters may help to minimize this side reaction.

Issue 4: Benzyne Formation

Symptom: Formation of a mixture of regioisomeric products where the incoming nucleophile has added to a different position on the aromatic ring than expected.

Probable Cause: While less common for activated systems like this compound, very strong bases (e.g., sodium amide) can potentially lead to the formation of a benzyne intermediate via an elimination-addition mechanism. This highly reactive intermediate can then be attacked by a nucleophile at two different positions, leading to a mixture of products.

Troubleshooting Protocol:

  • Base Selection: Avoid extremely strong bases that are known to promote benzyne formation unless this is the desired reaction pathway.

  • Temperature Control: Benzyne formation is often favored at higher temperatures. Maintaining a lower reaction temperature can help to suppress this side reaction.

Section 3: Visualizing Reaction Pathways

To aid in understanding the complex interplay of these reactions, the following diagrams illustrate the key mechanistic pathways.

Nucleophilic Aromatic Substitution (SNAr) Pathway

SNAr_Pathway This compound This compound Meisenheimer_Complex Meisenheimer Complex (Resonance Stabilized) This compound->Meisenheimer_Complex + Nu- Product Substituted Product Meisenheimer_Complex->Product - OCH3-

Caption: SNAr mechanism for this compound.

Troubleshooting Logic for Unexpected Byproducts

Troubleshooting_Logic Start Unexpected Byproduct Detected Identify Identify Byproduct (NMR, LC-MS, etc.) Start->Identify Phenol 4-Nitrophenol? Identify->Phenol Colored Colored Dimer? Phenol->Colored No Anhydrous Implement Strict Anhydrous Conditions Phenol->Anhydrous Yes Isomer Rearranged Isomer? Colored->Isomer No Reductive Investigate Reductive Coupling Pathway Colored->Reductive Yes Smiles Consider Smiles Rearrangement Isomer->Smiles Yes Other Consult Further Literature Isomer->Other No

Caption: Decision tree for troubleshooting side reactions.

Section 4: Experimental Protocols

Protocol 1: General Procedure for a Reaction of this compound with a Strong Base under Anhydrous Conditions
  • Glassware Preparation: All glassware (reaction flask, dropping funnel, condenser) should be oven-dried at 120°C for at least 4 hours and allowed to cool to room temperature in a desiccator over a drying agent (e.g., calcium chloride or phosphorus pentoxide).

  • Reagent and Solvent Preparation:

    • Solvents (e.g., THF, dioxane, toluene) should be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF and dioxane, calcium hydride for toluene).

    • This compound should be recrystallized from a suitable solvent (e.g., ethanol) and dried under vacuum.

    • The strong base should be handled in a glovebox or under a stream of inert gas. If it is a solid, it should be freshly ground and dried under vacuum. If it is a solution, it should be titrated prior to use.

  • Reaction Setup: Assemble the glassware under a positive pressure of an inert gas (argon or nitrogen). Use septa and cannulation techniques for the transfer of reagents and solvents.

  • Reaction Execution:

    • Dissolve the this compound in the anhydrous solvent in the reaction flask.

    • Cool the solution to the desired temperature (e.g., 0°C or -78°C) using an appropriate cooling bath.

    • Slowly add the strong base to the reaction mixture via a dropping funnel or syringe pump over a period of time to maintain temperature control.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a suitable proton source (e.g., saturated aqueous ammonium chloride) at low temperature. Proceed with the standard extraction and purification protocol.

References

  • Grokipedia. Smiles Rearrangement. [Link]

  • The University of Manchester. Modern Aspects of the Smiles Rearrangement. [Link]

  • Chemistry LibreTexts. 17.1: Nucleophilic aromatic substitution. [Link]

  • The Organic Chemistry Tutor. Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • PubChem. This compound. [Link]

  • BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 11 – Alcohols, Phenols and Ethers. [Link]

  • ACS Publications. Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. [Link]

  • Wikipedia. Smiles rearrangement. [Link]

  • ResearchGate. Evidence of anaerobic coupling reactions between reduced intermediates of this compound. [Link]

  • ResearchGate. Free Radical Formation and Characterization of Nitroanisole Isomer Reduction in Different Media. [Link]

  • University of Rochester. How To: Troubleshoot a Reaction. [Link]

  • Google Patents. CN1105966A - Process for preparing 4,4'-dinitrostilbene-2,2'-disulphonic acid.
  • PubMed. Evidence of anaerobic coupling reactions between reduced intermediates of this compound. [Link]

  • ResearchGate. Observation of O→N Type Smiles Rearrangement in Certain Alkyl Aryl Nitro Compounds. [Link]

  • ACS Publications. Reactions of nitroanisoles. 4. Reaction of 2,4- and 2,6-dinitroanisole with cyclohexylamine. Evidence of a "dimer" nucleophile. [Link]

  • Chemistry Stack Exchange. Reaction of nitro compounds with strong alkali?. [Link]

  • National Institutes of Health. Stable Spirocyclic Meisenheimer Complexes. [Link]

  • Defense Technical Information Center. The Development of a Solvent-Free Process to Prepare DNAN. [Link]

  • Reddit. NMR help. [Link]

  • National Institutes of Health. Recent Advances to Mediate Reductive Processes of Nitroarenes Using Single-Electron Transfer, Organomagnesium, or Organozinc Reagents. [Link]

  • Reddit. Need help understanding Basicity in aromatic structures. [Link]

  • NC State University Libraries. 4. Chapter 4 Solutions to Problems - An Overview of Organic Reactions. [Link]

  • Google Patents. CN103396318B - Synthetic process for 2,4-dinitroanisole.
  • National Institutes of Health. Radical Smiles Rearrangement: An Update. [Link]

  • Google Patents. CN115772105B - Synthesis method of this compound.
  • Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. [Link]

  • National Institutes of Health. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]

  • chemeurope.com. Meisenheimer complex. [Link]

  • ResearchGate. Strategies for aerobic degradation of nitroaromatic compounds by bacteria: Process discovery to field application. [Link]

  • National Institutes of Health. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]

  • ResearchGate. The course of reaction of 4-nitrobenzyl bromide and 5-nitrofurfuryl bromide with bases: Operation of anion-radical mechanism. [Link]

  • Durham E-Theses. Aromatic Transformations Facilitated by η6 Coordination to Ruthenium (II). [Link]

Sources

Technical Support Center: Thermal Safety in 4-Nitroanisole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: T-NA-404-EXO Assigned Specialist: Senior Application Scientist Subject: Managing Exothermic Profiles & Process Safety

Introduction: The Thermal Challenge

You are likely accessing this guide because you are experiencing thermal instability or yield inconsistencies during the synthesis of 4-Nitroanisole (PNA). Whether you are utilizing Direct Nitration (Route A) or Nucleophilic Aromatic Substitution (Route B) , both pathways present distinct exothermic hazards that require precise thermodynamic management.

This guide moves beyond basic recipe following. We address the causality of thermal events and provide self-validating protocols to ensure your safety and product integrity.

Module A: Direct Nitration of Anisole (Electrophilic Aromatic Substitution)

The Hazard: The nitration of anisole is an autocatalytic-prone, highly exothermic reaction (


). The methoxy group is a strong activator, making anisole significantly more reactive than benzene. The primary risk is thermal runaway  caused by reactant accumulation.
Troubleshooting Guide
Q: Why does the temperature spike after I stop adding the mixed acid?

Diagnosis: This is the "Accumulation Effect." You likely dosed the nitrating agent (HNO₃/H₂SO₄) faster than the reaction kinetics could consume it at the current temperature. The Mechanism: At low temperatures (


), the reaction rate (

) is slow. If you continue dosing, unreacted nitric acid accumulates. As the temperature naturally creeps up, the reaction rate increases exponentially (Arrhenius behavior), consuming the accumulated acid all at once. This releases a massive pulse of heat that your cooling jacket cannot remove.

Corrective Protocol (The "Dose-Consume" Cycle):

  • Stop Dosing: Immediately halt acid addition.

  • Verify Consumption: Monitor the exotherm. If the temperature drops immediately upon stopping the feed, your system is kinetically controlled (Good). If the temperature continues to rise, you are in accumulation mode (Bad).

  • Future Prevention: Implement a Temperature-Interlocked Dosing System .

Q: I am seeing high levels of dinitro- impurities. Is this heat-related?

Diagnosis: Yes. High temperatures lower the selectivity barrier. The Mechanism: The activation energy (


) for the second nitration is higher than the first. However, localized hot spots (caused by poor mixing or rapid dosing) provide enough energy to overcome this barrier, forming 2,4-dinitroanisole.
Fix:  Improve agitation (Reynolds number > 2000) to eliminate hot spots and maintain bulk temperature strictly below 

.
Visualization: Safety Control Loop (Batch Nitration)

NitrationControl Sensor Temp Sensor (Tr) Controller PID Controller Sensor->Controller Tr > Setpoint? Pump Acid Dosing Pump Controller->Pump Stop Signal (Interlock) Reactor Reactor (Anisole) Pump->Reactor HNO3/H2SO4 Reactor->Sensor Exotherm Cooling Cryostat (-15°C) Cooling->Reactor Heat Removal

Figure 1: Critical feedback loop for preventing reactant accumulation. The pump must physically cut off if reactor temperature (


) exceeds the setpoint.

Module B: Nucleophilic Aromatic Substitution ( )

The Hazard: Reacting 4-nitrochlorobenzene (PNCB) with Sodium Methoxide (NaOMe). While less violent than nitration, this route is prone to delayed exotherms and solvent-vapor pressure hazards.

Troubleshooting Guide
Q: The reaction mixture solidified, and then the temperature shot up. What happened?

Diagnosis: "Crashing Out" leading to poor heat transfer. The Mechanism: The byproduct, Sodium Chloride (NaCl), is insoluble in organic solvents like MeOH or DMF. As it precipitates, it increases viscosity (slurry thickening). This reduces the heat transfer coefficient (


), causing heat to build up internally.
Fix: 
  • Solvent Volume: Ensure minimum 5-7 volumes of solvent relative to substrate.

  • Agitation: Use a high-torque overhead stirrer (impeller), not a magnetic stir bar (which will decouple).

Q: Can I add solid Sodium Methoxide directly to the PNCB solution?

Recommendation: NO. Reasoning: Solid addition creates localized zones of super-high concentration and temperature (heat of solution + heat of reaction). This can trigger decomposition of the nitro- compound. Protocol:

  • Dissolve NaOMe in Methanol to create a 25-30% wt solution.

  • Dose the liquid solution into the reactor via a dropping funnel or pump.

Module C: Engineering Controls (Batch vs. Flow)

For high-value or scaled synthesis, shifting from Batch to Continuous Flow is the "Gold Standard" for safety.

Comparative Data: Thermal Management
ParameterBatch Process (Traditional)Continuous Flow (Recommended)
Surface-to-Volume Ratio Low (< 100 m²/m³)High (> 10,000 m²/m³)
Heat Removal Capacity Limited by jacket areaExtremely fast (Micro-channels)
Active Reaction Volume Large (High Hazard Inventory)Small (Low Hazard Inventory)
Residence Time HoursSeconds/Minutes
Temperature Limit Must keep low (<10°C) to prevent runawayCan run high (e.g., 60°C) safely for speed
Q: How does Flow Chemistry prevent the "Accumulation" risk mentioned in Module A?

Answer: In a micro-reactor, mixing is instantaneous (milliseconds). The reagent is consumed almost as soon as it touches the substrate. There is no "pool" of unreacted acid waiting to detonate. Furthermore, if a runaway occurs, it is confined to a few milliliters of tubing, not a 500L vessel.

Visualization: Continuous Flow Workflow

FlowSynthesis Anisole Anisole Feed Mixer Micro-Mixer (T-Junction) Anisole->Mixer Pump A Acid Fuming HNO3 Acid->Mixer Pump B Reactor Residence Time Unit (Temp: 60°C) Mixer->Reactor Rapid Reaction Quench Water/Ice Quench Reactor->Quench Stop Reaction Waste Separation Quench->Waste

Figure 2: Flow setup allows for the use of Fuming Nitric Acid (stronger agent) due to superior containment and heat dissipation.

Emergency Protocols

CRITICAL: If you detect an uncontrollable exotherm (Temperature rising >5°C/min despite full cooling):

  • CUT FEEDS: Stop all dosing pumps immediately.

  • MAX COOLING: Ensure jacket flow is maximum.

  • DO NOT VENT: If using the

    
     route, opening the reactor may introduce oxygen or release toxic vapors.
    
  • QUENCH (If safe):

    • Nitration: Dump the reaction mixture into a pre-staged vessel containing excess Ice/Water .

    • S_NAr: Dilute with cold solvent (Methanol).

References

  • NIST Chemistry WebBook. Anisole: Enthalpy of Formation and Reaction Data. National Institute of Standards and Technology. Link

  • Kappe, C. O., et al. (2014). Continuous flow nitration in miniaturized devices.[1] Beilstein Journal of Organic Chemistry. (Discusses the safety advantages of flow nitration over batch). Link

  • Organic Syntheses. Nitration of Anisole and Derivatives. Coll. Vol. 2, p. 460. (Classic batch protocols and hazard warnings). Link

  • Bretherick's Handbook of Reactive Chemical Hazards. Nitroanisole and Nitration Hazards. (Authoritative source on explosive potential of nitro- compounds). Link

  • Master Organic Chemistry.

    
    ) Mechanisms. (Mechanistic grounding for Route B). Link
    

Sources

Technical Support Center: Identifying Impurities in 4-Nitroanisole by GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the analysis of 4-Nitroanisole using Gas Chromatography-Mass Spectrometry (GC-MS). This resource is designed for researchers, analytical scientists, and drug development professionals who require robust methods for purity assessment and impurity identification. As a key intermediate in various synthetic processes, ensuring the purity of this compound is paramount for the quality and safety of the final product.[1] This guide moves beyond standard operating procedures to explain the causality behind experimental choices, providing you with the expertise to troubleshoot and validate your own analytical methods.

Core Principles: The Analytical Approach to this compound

This compound (C₇H₇NO₃, M.W. 153.14 g/mol ) is a polar nitroaromatic compound.[1][2] Its chemical properties, particularly the presence of the electron-withdrawing nitro group and the polar methoxy group, dictate the optimal GC-MS strategy. These functional groups can interact with active sites within the GC system, potentially leading to challenges like peak tailing.[3][4] Therefore, a successful method relies on an inert flow path and a well-chosen stationary phase to achieve symmetric peaks and accurate quantification.

Recommended Experimental Protocol: A Self-Validating System

This protocol provides a starting point for developing a robust GC-MS method. Parameters should be optimized based on your specific instrumentation and impurity profile.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of a high-purity solvent such as Ethyl Acetate or Dichloromethane to create a 1 mg/mL stock solution.

  • Perform serial dilutions as necessary to bring the concentration into the linear range of the instrument (e.g., 1-100 µg/mL).

  • Filter the final solution through a 0.22 µm PTFE syringe filter to remove any particulates before injection.

2. GC-MS Instrumentation & Parameters: The following table outlines a typical set of parameters for this analysis.

ParameterRecommended SettingRationale
GC System Agilent, Shimadzu, PerkinElmer, or equivalentEnsure system is well-maintained with an inert flow path.
Injector Split/SplitlessSplitless mode is preferred for trace impurity analysis to maximize sensitivity.
Injector Temp250 °CEnsures rapid volatilization without thermal degradation of this compound.[2][5]
Injection Vol.1 µLPrevents column overload, which can cause peak fronting.[6]
LinerDeactivated, single-taper with glass woolAn inert liner is critical to prevent analyte adsorption and peak tailing.[7]
Carrier Gas Helium (99.999% purity)Inert and provides good chromatographic efficiency.
Flow Rate1.0 - 1.2 mL/min (Constant Flow)Optimizes separation efficiency for a standard 30m column.
GC Column 30 m x 0.25 mm ID, 0.25 µm film thicknessStandard dimensions for good resolving power.
Stationary PhaseLow-to-mid polarity (e.g., 5% Phenyl-Methylpolysiloxane)Provides good selectivity for nitroaromatic compounds.
Oven Program Initial: 80 °C (hold 2 min)Allows for solvent focusing.
Ramp: 15 °C/min to 280 °CA moderate ramp rate effectively separates early-eluting impurities from the main peak.
Final Hold: 280 °C (hold 5 min)Ensures elution of any high-boiling point compounds and cleans the column.
MS System Quadrupole or Ion TrapWidely available and suitable for qualitative and quantitative analysis.
Ion Source Temp230 °CStandard temperature to promote ionization while minimizing thermal degradation.
Transfer Line Temp280 °CPrevents condensation of analytes between the GC and MS.[8]
Ionization ModeElectron Ionization (EI) at 70 eVStandard for creating reproducible fragmentation patterns for library matching.[9]
Mass Rangem/z 40-350Captures the molecular ion of this compound and potential impurities.
Scan ModeFull ScanIdeal for identifying unknown impurities. For trace analysis, Selected Ion Monitoring (SIM) can be used for higher sensitivity.[10]

Visualizing the Workflow

The following diagram illustrates the logical flow of the analytical process, from sample receipt to final data interpretation.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep1 Weigh Sample prep2 Dissolve in Solvent prep1->prep2 prep3 Dilute to Working Conc. prep2->prep3 prep4 Filter with PTFE Filter prep3->prep4 analysis1 Inject Sample prep4->analysis1 analysis2 Chromatographic Separation analysis1->analysis2 analysis3 Mass Spectrometry Detection analysis2->analysis3 data1 Integrate Chromatogram analysis3->data1 data2 Identify Peaks via MS Library data1->data2 data3 Quantify Impurities data2->data3 data4 Generate Report data3->data4

Caption: Standard workflow for GC-MS analysis of this compound.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your analysis in a practical question-and-answer format.

Q1: Why is my this compound peak tailing severely?

A: Peak tailing for polar or active compounds like this compound is one of the most common chromatographic problems.[3] It occurs when a portion of the analyte molecules interacts more strongly (adsorbs) with surfaces in the GC system than with the stationary phase. This leads to a delayed elution for those molecules, creating a tail.[4][11]

  • Primary Cause: Active Sites in the Flow Path. The hydroxyl (-OH) groups on the surfaces of glass liners, column cuts, or contaminated stationary phases are prime locations for unwanted interactions.[7]

    • Solution 1: Check the Inlet Liner. The liner is the first point of contact. Ensure you are using a high-quality, deactivated liner. If tailing appears over time, the liner may be contaminated with non-volatile residues. Replace it.

    • Solution 2: Re-cut the Column. A poor column cut can expose active sites. Trim 5-10 cm from the front of the column, ensuring a clean, 90-degree cut with a ceramic wafer.[4]

    • Solution 3: Condition the Column. If the column has been exposed to air, it may need re-conditioning. Bake it at its maximum isothermal temperature (or as recommended by the manufacturer) for 1-2 hours with carrier gas flow.

  • Secondary Cause: Chemical Incompatibility.

    • Solution: Solvent Mismatch. While less common, if the sample solvent is highly incompatible with the stationary phase, it can cause peak distortion. Ensure your solvent (e.g., Ethyl Acetate) is appropriate for a 5% phenyl-type column.

Q2: I see an unexpected peak in my chromatogram. How do I identify it?

A: Identifying an unknown peak is a systematic process that combines chromatographic data, mass spectral evidence, and chemical knowledge. Follow this logical workflow:

Impurity_Identification_Workflow start Unknown Peak Detected ms_check Examine Mass Spectrum (Molecular Ion & Fragments) start->ms_check lib_search Perform NIST/Wiley Library Search ms_check->lib_search decision1 Good Match Found? lib_search->decision1 chem_sense Does the ID make chemical sense? (e.g., starting material, byproduct) decision1->chem_sense Yes no_match No Good Library Match decision1->no_match No decision2 Chemically Plausible? chem_sense->decision2 confirm Confirm with a Certified Reference Standard (CRS) decision2->confirm Yes decision2->no_match No end_identified Impurity Identified confirm->end_identified manual_interp Manual Interpretation: - Check for isomers - Analyze fragmentation patterns - Consider synthesis route no_match->manual_interp end_unknown Impurity Characterized (Structure Proposed) manual_interp->end_unknown

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Solvent Selection for 4-Nitroanisole Recrystallization: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of pharmaceutical development and fine chemical synthesis, the purity of a compound is paramount. Recrystallization stands as a cornerstone technique for the purification of solid organic compounds, and the judicious selection of a solvent is the most critical parameter for its success. This guide provides an in-depth comparison of the efficacy of different solvents for the recrystallization of 4-nitroanisole, grounded in both theoretical principles and practical considerations.

The First Principle: Understanding the Ideal Recrystallization Solvent

The theoretical foundation of recrystallization lies in the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. An ideal solvent for the recrystallization of this compound should exhibit the following characteristics:

  • High Solubilizing Power at Elevated Temperatures: The solvent should effectively dissolve this compound near its boiling point to ensure complete dissolution of the solute.

  • Low Solubilizing Power at Low Temperatures: As the solution cools, the solvent's ability to dissolve this compound should decrease significantly, promoting the formation of pure crystals and maximizing the recovery yield.

  • Favorable Crystal Formation: The solvent should facilitate the growth of well-defined, easily filterable crystals.

  • Inertness: The solvent must not react with this compound.

  • Volatility: A moderately volatile solvent is preferred for easy removal from the purified crystals post-filtration.

  • Safety and Practicality: The solvent should have a low toxicity profile, be readily available, and cost-effective.

The selection process is a multi-faceted decision, as illustrated in the following workflow:

cluster_0 Solvent Selection Workflow A Initial Screening (Polarity Matching) B Solubility Testing (Hot & Cold) A->B "Like Dissolves Like" C Crystal Quality Assessment B->C Observe Crystal Habit D Recovery Yield Calculation C->D Quantify Efficacy E Final Solvent Selection D->E Optimize Process

Caption: A workflow diagram for selecting an optimal recrystallization solvent.

Comparative Analysis of Potential Solvents for this compound

This compound is a polar molecule due to the presence of the nitro (-NO2) and methoxy (-OCH3) groups. Therefore, polar solvents are generally good candidates for its recrystallization. We will compare three common laboratory solvents: ethanol, methanol, and ethyl acetate.

SolventBoiling Point (°C)Polarity (Dielectric Constant)AdvantagesDisadvantagesSafety Considerations
Ethanol 78.424.5Good solvency for polar compounds, readily available, relatively low toxicity.May require a larger volume due to moderate solubility at room temperature.Flammable.
Methanol 64.732.7High polarity, can dissolve this compound well at elevated temperatures.Toxic (can cause blindness and death if ingested), lower boiling point may lead to evaporation losses.Flammable, Toxic.
Ethyl Acetate 77.16.0Good balance of polarity, volatile enough for easy removal.Lower polarity may result in lower solubility at high temperatures compared to alcohols.Flammable, irritant.

Based on theoretical principles, ethanol often presents a good starting point for the recrystallization of aromatic nitro compounds. Its polarity is suitable for dissolving this compound at higher temperatures, while its solubility is expected to decrease significantly upon cooling.

Experimental Protocol: A Self-Validating System for Solvent Efficacy

The following protocol is designed to experimentally determine the most effective solvent for this compound recrystallization.

Materials:

  • Impure this compound

  • Ethanol (95%)

  • Methanol

  • Ethyl Acetate

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter paper

  • Ice bath

  • Graduated cylinders

  • Spatula

Procedure:

  • Solubility Test (Small Scale):

    • Place approximately 0.1 g of impure this compound into three separate test tubes.

    • To each test tube, add one of the selected solvents (ethanol, methanol, ethyl acetate) dropwise at room temperature, shaking after each addition, until the solid just dissolves. Record the volume of solvent used.

    • In separate test tubes, add 0.1 g of impure this compound and heat the test tubes in a water bath. Add the respective solvent dropwise until the solid dissolves.

    • Cool the heated test tubes in an ice bath and observe the formation of crystals. The solvent that dissolves the compound well when hot but poorly when cold is the most suitable.

  • Recrystallization (Scale-up):

    • Place 1.0 g of impure this compound in a 50 mL Erlenmeyer flask.

    • Add the chosen solvent in small portions while heating the flask on a hot plate with gentle stirring. Continue adding solvent until the this compound is completely dissolved.

    • Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Once the solution has reached room temperature, place the flask in an ice bath for 15-20 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

    • Dry the crystals in a desiccator or a vacuum oven.

    • Weigh the dried crystals and calculate the percentage recovery.

The following diagram illustrates the recrystallization workflow:

cluster_1 Recrystallization Experimental Workflow A Dissolution (Impure solid in hot solvent) B Hot Filtration (Optional) (Removes insoluble impurities) A->B C Cooling (Induces crystallization) B->C D Vacuum Filtration (Isolates pure crystals) C->D E Drying (Removes residual solvent) D->E

Caption: A step-by-step workflow for the experimental process of recrystallization.

Trustworthiness and Self-Validation

The validity of this protocol is ensured by the inclusion of a small-scale solubility test before committing to a larger scale recrystallization. This preliminary step saves time and resources by quickly identifying the most promising solvent. The final measure of efficacy is the percentage recovery and the purity of the final product, which can be assessed by techniques such as melting point determination or chromatography. A sharp melting point close to the literature value for this compound (54 °C) is a good indicator of high purity.

Safety and Handling

This compound is harmful if swallowed, inhaled, or absorbed through the skin. It is crucial to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All solvents discussed are flammable and should be handled with care, away from open flames or sparks.

Conclusion and Recommendations

While all three solvents—ethanol, methanol, and ethyl acetate—are viable candidates for the recrystallization of this compound, ethanol generally offers the best balance of solvency, safety, and practicality for this purpose. Its polarity is well-suited for dissolving this compound at elevated temperatures, and it typically provides good crystal formation upon cooling with a reasonable recovery yield. However, the optimal solvent can be application-specific. Therefore, the experimental protocol provided should be followed to make an informed, data-driven decision for your specific sample and purity requirements.

References

  • This compound | C7H7NO3 - PubChem. National Center for Biotechnology Information. [Link]

  • Recrystallization. University of California, Los Angeles - Chemistry and Biochemistry. [Link]

A Comparative Guide for Synthetic Chemists: 4-Nitroanisole vs. 4-Nitrophenol as Synthetic Precursors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of industrial and pharmaceutical synthesis, the selection of a starting material is a critical decision that dictates reaction efficiency, cost-effectiveness, and the environmental impact of a chemical process. Among the versatile nitroaromatic compounds, 4-nitroanisole and 4-nitrophenol serve as fundamental building blocks for a vast array of products, including pharmaceuticals, dyes, and agrochemicals.[1][2][3] While structurally similar, the subtle difference between a methoxy (-OCH₃) and a hydroxyl (-OH) group imparts distinct chemical personalities, profoundly influencing their utility as precursors. This guide provides an in-depth, data-driven comparison of these two molecules to inform strategic precursor selection in a research and development setting.

Physicochemical and Reactivity Profile: A Tale of Two Substituents

At first glance, this compound and 4-nitrophenol share a common scaffold: a benzene ring activated towards nucleophilic attack by a powerful electron-withdrawing nitro group (-NO₂) at the para position. However, the nature of the oxygen-linked substituent at position 1 defines their divergent reactivity pathways.

The hydroxyl group of 4-nitrophenol is acidic, readily forming a phenoxide ion under basic conditions. This deprotonation significantly enhances the electron-donating character of the oxygen, making the phenoxide a much more powerful activating group than the neutral methoxy group of this compound. Conversely, the methoxy group in this compound is a stable ether linkage, effectively acting as a protected phenol that requires harsh conditions for cleavage. This fundamental difference is the cornerstone of their distinct applications.

PropertyThis compound4-NitrophenolRationale for Significance
Formula C₇H₇NO₃C₆H₅NO₃Core structural identity.
Molar Mass 153.14 g/mol [4]139.11 g/mol Affects stoichiometry and cost per mole.
Appearance Light red or amber liquid/crystals[4]Yellow crystalline solid[2]Influences handling and purification methods (e.g., distillation vs. recrystallization).
Melting Point ~9.4 °C (48.9 °F)[4]~114 °CThis compound is often a liquid at room temperature, while 4-nitrophenol is a solid, affecting storage and dispensing.
Boiling Point ~277 °C (531 °F)[4]279 °CRelevant for purification by distillation.
Water Solubility Insoluble (<1 mg/mL)[1][4]Moderately soluble; highly soluble in baseCritically impacts reaction solvent choice and aqueous work-up procedures. 4-Nitrophenol's solubility in base allows for easy separation from non-acidic impurities.
Key Reactivity Stable ether, reducible nitro groupAcidic hydroxyl, reducible nitro groupThe -OH group is a reactive handle for O-alkylation and acylation; the -OCH₃ group is largely inert.
Case Study: The Synthesis of Paracetamol (Acetaminophen)

The industrial synthesis of paracetamol, a widely used analgesic, serves as a perfect case study to illustrate the practical consequences of choosing between these two precursors.[2][5] The target molecule, N-(4-hydroxyphenyl)acetamide, requires a hydroxyl group and an acetamido group in a para orientation.

The synthesis from 4-nitrophenol is a classic two-step process that is efficient and widely adopted.[5][6]

  • Reduction of the Nitro Group: The nitro group of 4-nitrophenol is reduced to a primary amine, forming 4-aminophenol. This transformation is highly efficient and can be achieved using various reducing agents, such as sodium borohydride (NaBH₄) in the presence of a catalyst or catalytic hydrogenation (H₂/Pd-C).[7][8][9]

  • N-Acetylation: The resulting 4-aminophenol is then acetylated using acetic anhydride to yield paracetamol.[6][10]

This pathway is direct and atom-economical, proceeding from a readily available precursor to the final product in two high-yielding steps.[11]

Synthesizing paracetamol from this compound is a less favorable, multi-step process that highlights the challenges posed by the stable methoxy group.

  • Reduction of the Nitro Group: Similar to the first route, this compound is reduced to form 4-anisidine (p-aminoanisole).[12][13]

  • N-Acetylation: The 4-anisidine is acetylated to produce N-(4-methoxyphenyl)acetamide, also known as acetaniside.

  • Ether Cleavage (Demethylation): This is the critical, and often problematic, step. The robust methyl ether bond must be cleaved to reveal the required phenolic hydroxyl group. This typically requires harsh and corrosive reagents like hydrobromic acid (HBr), hydroiodic acid (HI), or boron tribromide (BBr₃), which can lead to side reactions and complex purification challenges.

  • Final Acylation (if necessary): Depending on the cleavage method, a final acylation step might be required if the amide bond is hydrolyzed under the harsh acidic conditions of demethylation.

Logical Workflow: Precursor Selection

G start Target Molecule Synthesis target_has_OH Does the final product require a free -OH group? start->target_has_OH target_has_OR Does the final product require an ether (-OR) group? target_has_OH->target_has_OR  No use_PNP Select 4-Nitrophenol (Direct Route) target_has_OH->use_PNP  Yes use_PNA Select this compound (Protective Route) target_has_OR->use_PNA  No (Requires stable -OCH3) consider_PNP_alkylation Select 4-Nitrophenol (for O-Alkylation) target_has_OR->consider_PNP_alkylation  Yes (Williamson Synthesis)

Caption: Decision workflow for selecting a precursor based on the target molecule's functional groups.

Experimental Data & Protocols

The superiority of 4-nitrophenol for paracetamol synthesis is not merely theoretical. The experimental data consistently favors this route.

ParameterRoute A (from 4-Nitrophenol)Route B (from this compound)Analysis
Number of Steps 23-4Route A is significantly shorter, reducing time, solvent waste, and opportunities for yield loss.
Typical Overall Yield High (>70%)[6]Moderate to LowThe harsh demethylation step in Route B often leads to lower yields and byproduct formation.
Reagent Hazard Moderate (NaBH₄, Ac₂O)High (HBr, BBr₃)Route B requires highly corrosive and toxic reagents, posing greater safety and disposal challenges.
Atom Economy HigherLowerThe additional steps and protecting group strategy inherent in Route B lead to poorer atom economy.

This protocol is a representative example and should be adapted and optimized based on laboratory safety standards and scale.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of 4-nitrophenol in 100 mL of distilled water containing 5.0 g of sodium hydroxide. The solution will turn a bright yellow, indicating the formation of the sodium 4-nitrophenoxide salt.

  • Catalyst Addition: Add a catalytic amount (e.g., 0.1 g) of 10% Palladium on carbon (Pd/C).

  • Reduction: While stirring vigorously, carefully and portion-wise add 10.0 g of sodium borohydride (NaBH₄). The reaction is exothermic and will produce hydrogen gas; ensure adequate ventilation and control the addition rate to manage the temperature.

  • Reaction Monitoring: The disappearance of the yellow color indicates the consumption of the 4-nitrophenoxide. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully quench any remaining NaBH₄ by the slow addition of dilute acetic acid until the solution is neutral. Filter the mixture through a pad of celite to remove the Pd/C catalyst.

  • Isolation: Cool the filtrate in an ice bath to precipitate the 4-aminophenol. Collect the product by vacuum filtration, wash with cold water, and dry.

This protocol demonstrates the utility of 4-nitrophenol's acidic proton for O-alkylation, a reaction impossible with this compound itself.[14][15]

  • Setup: To a solution of 7.0 g (50 mmol) of 4-nitrophenol in 50 mL of N,N-dimethylformamide (DMF), add 8.3 g (60 mmol) of anhydrous potassium carbonate (K₂CO₃).

  • Alkylation: Add 7.8 g (55 mmol) of methyl iodide (MeI) dropwise to the stirring suspension.

  • Reaction: Heat the mixture to 60°C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into 200 mL of cold water. A pale-yellow solid (this compound) will precipitate.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with water to remove DMF and salts, and recrystallize from ethanol to obtain pure this compound. A yield of over 95% can be expected.[16]

Synthetic Pathways to Paracetamol

G cluster_0 Route A: From 4-Nitrophenol cluster_1 Route B: From this compound PNP 4-Nitrophenol PAP 4-Aminophenol PNP->PAP Reduction (e.g., NaBH4, Pd/C) Paracetamol_A Paracetamol PAP->Paracetamol_A Acetylation (Acetic Anhydride) PNA This compound Anisidine 4-Anisidine PNA->Anisidine Reduction (e.g., Fe/HCl) Acetaniside Acetaniside Anisidine->Acetaniside Acetylation Paracetamol_B Paracetamol Acetaniside->Paracetamol_B Demethylation (e.g., HBr, BBr3) [HARSH]

Caption: Comparative synthetic routes to paracetamol, highlighting the more direct pathway from 4-nitrophenol.

Broader Synthetic Applications & Strategic Choice

The choice between these precursors extends beyond paracetamol and is governed by the overall synthetic strategy.

  • Choose 4-Nitrophenol when:

    • The target molecule requires a free phenolic hydroxyl group.

    • The synthesis involves subsequent O-alkylation or O-acylation steps. The hydroxyl group is a versatile handle for introducing a wide variety of functional groups via Williamson ether synthesis or esterification.[14]

    • The goal is to produce 4-aminophenol, a crucial intermediate for azo dyes, photographic developers, and other pharmaceuticals.[3]

  • Choose this compound when:

    • The synthesis requires the hydroxyl group to be protected during subsequent reaction steps that are incompatible with an acidic proton (e.g., reactions involving strong bases or organometallics).

    • The primary target is 4-anisidine, which is a valuable precursor for dyes, pharmaceuticals, and agricultural chemicals in its own right.[12][17]

    • The reaction conditions must be strictly anhydrous, where the acidic proton of 4-nitrophenol could interfere.

Conclusion and Authoritative Recommendation

For syntheses where the ultimate target contains a 4-hydroxyphenyl moiety, such as in the case of paracetamol, 4-nitrophenol is the unequivocally superior precursor . Its direct, two-step conversion pathway offers higher yields, utilizes less hazardous reagents, and demonstrates better atom economy compared to the circuitous and challenging route from this compound. The acidic hydroxyl group of 4-nitrophenol should be viewed not as a liability, but as a versatile functional handle that enables a broader range of subsequent transformations through O-alkylation and O-acylation.

Conversely, This compound excels as a precursor when the methoxy group serves as a robust protecting group for the phenol, or when the synthetic target is 4-anisidine or its derivatives. The decision between these two foundational chemicals is therefore a strategic one, rooted in a thorough understanding of their distinct reactivity profiles and the demands of the overall synthetic plan.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking the Potential: The Role of 4-Nitrophenol in Modern Chemical Synthesis. Retrieved from [Link]

  • Wunder, N., et al. (2020). 4-Nitrophenol Reduction: Probing the Putative Mechanism of the Model Reaction. ACS Catalysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7485, this compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7485, this compound. Retrieved from [Link]

  • Google Patents. (n.d.). CN115772105B - Synthesis method of this compound.
  • Wikipedia. (n.d.). 4-Nitrophenol. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts. Retrieved from [Link]

  • Taylor & Francis. (n.d.). 4-nitrophenol – Knowledge and References. Retrieved from [Link]

  • SlideShare. (n.d.). 2. synthesis-of-paracetamol.pdf. Retrieved from [Link]

  • Quora. (2022). What is the chemistry for the preparation of paracetamol from p-Nitro phenol? Retrieved from [Link]

  • Google Patents. (n.d.). CN103073436A - Method of preparing o-anisidine and p-anisidine.
  • ACS Publications. (2023). Simultaneous Hydrogenation and Acetylation of 4-Nitrophenol in a Two-Stage Packed-Bed Reactor. Retrieved from [Link]

  • ACS Publications. (n.d.). Reactions of nitroanisoles. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • MDPI. (2023). Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts. Retrieved from [Link]

  • YouTube. (2020). CHEM 2212L Experiment 5 - Williamson Ether Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Kinetic investigation for the catalytic reduction of nitrophenol using ionic liquid stabilized gold nanoparticles. Retrieved from [Link]

  • YouTube. (2024). Synthesis of paracetamol from nitrobenzene. #chemistry. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Method for preparing p-anisidine through catalytic hydrogenation of p-nitroanisole. Retrieved from [Link]

  • ACS Publications. (2023). Catalytic Reduction of 4-Nitrophenol to 4-Aminophenol Using Ag@α-Ti(HPO4)2·H2O. Retrieved from [Link]

  • National Institutes of Health. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Retrieved from [Link]

  • ACS Publications. (n.d.). Kinetic Analysis of 4-Nitrophenol Reduction by “Water-Soluble” Palladium Nanoparticles. Retrieved from [Link]

  • Bartleby. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The preparation of paracetamol. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Metal-free catalytic reduction of 4-nitrophenol to 4-aminophenol by N-doped graphene. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of this compound in Modern Organic Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). FR3109581A1 - Continuous paracetamol synthesis process.
  • Google Patents. (n.d.). WO2021219647A1 - Method for the continuous synthesis of paracetamol.
  • ResearchGate. (2023). (PDF) Mechanism of nucleophilic substitution reactions of 4-(4ˊ-nitro)phenylnitrobenzofurazan ether with aniline in acetonitrile. Retrieved from [Link]

  • YouTube. (2022). Reactions of Phenol, Williamson Ether Synthesis. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Catalytic Reduction of 4-Nitrophenol to 4-Aminophenol Using Copper Nanoparticles. Retrieved from [Link]

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A Comparative Guide to the Reduction of 4-Nitroanisole: Electrochemical vs. Catalytic Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

The reduction of 4-nitroanisole to its corresponding amine, p-anisidine, is a cornerstone transformation in the synthesis of pharmaceuticals, dyes, and agrochemicals. The choice of reduction methodology is critical, directly impacting yield, selectivity, scalability, and the overall environmental footprint of the process. This guide provides a detailed comparative analysis of two primary approaches: electrochemical reduction and classical catalytic hydrogenation. We will delve into the fundamental mechanisms, provide field-proven experimental protocols, and offer a clear, data-driven comparison to assist researchers and process chemists in making informed decisions.

The Foundational Chemistry: Why This Reduction Matters

This compound is a readily available starting material.[1] Its nitro group is a versatile functional handle, but for many applications, conversion to the primary amine is the essential first step. The resulting product, p-anisidine, is a key intermediate in the production of various commercial compounds. The challenge lies in performing this six-electron reduction efficiently and selectively, avoiding the formation of undesired intermediates such as nitroso, azoxy, or azo compounds.[2]

Methodology I: Electrochemical Reduction

Electrochemical synthesis offers a paradigm shift from traditional reagent-based chemistry. By using electrons as a "traceless reagent," it provides a potentially greener and more controllable alternative. The reduction is driven by applying an external voltage to an electrochemical cell, promoting electron transfer to the this compound molecule at the cathode surface.[3]

Unpacking the Mechanism

The electrochemical reduction of aromatic nitro compounds in aqueous or protic media is a multi-step process that is highly dependent on factors like electrode material and pH.[4] The generally accepted pathway involves the initial formation of a radical anion, which then undergoes a series of proton and electron transfer steps.

G cluster_legend Legend e- e⁻ H+ H⁺ 4NA This compound (Ar-NO₂) RadicalAnion Radical Anion (Ar-NO₂⁻˙) 4NA->RadicalAnion +1e⁻ Nitroso Nitrosoanisole (Ar-NO) RadicalAnion->Nitroso +1e⁻, +2H⁺, -H₂O Hydroxylamine Phenylhydroxylamine derivative (Ar-NHOH) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Anisidine p-Anisidine (Ar-NH₂) Hydroxylamine->Anisidine +2e⁻, +2H⁺, -H₂O

Caption: Generalized electrochemical reduction pathway of this compound.

The choice of electrode material is paramount as it dictates the overpotential required for the reaction and influences selectivity. Materials with high hydrogen evolution overpotential, such as silver, gold, or glassy carbon, are often preferred to minimize the competing reaction of water reduction.[4] Furthermore, acidic conditions are typically favored as they facilitate the necessary protonation steps, leading to a cleaner conversion to the desired amine.[4]

Experimental Protocol: Controlled Potential Electrolysis

This protocol describes a lab-scale batch reduction in a standard H-type electrochemical cell, which separates the anodic and cathodic compartments.

Rationale for Design:

  • H-Type Cell: Prevents the product (p-anisidine) from migrating to the anode and being re-oxidized, ensuring high product yield.

  • Carbon Felt Cathode: Provides a large surface area for the reaction, increasing the reaction rate and overall efficiency.[5]

  • Redox Mediator (Optional but Recommended): A species like a polyoxometalate can be used to shuttle electrons from the cathode to the this compound in the bulk solution. This indirect approach often leads to superior selectivity compared to direct reduction on the electrode surface.[5]

Materials & Setup:

  • Electrochemical Cell: Divided H-type cell with a proton exchange membrane (e.g., Nafion).

  • Working Electrode (Cathode): Carbon felt (e.g., 2x2 cm piece).

  • Counter Electrode (Anode): Platinum mesh or graphite rod.[5]

  • Reference Electrode: Ag/AgCl (3M NaCl).[5]

  • Electrolyte (Catholyte): 1 M Phosphoric Acid (H₃PO₄) in deionized water.[6]

  • Anolyte: 1 M H₃PO₄.

  • Substrate: this compound.

  • Potentiostat/Galvanostat.

Step-by-Step Procedure:

  • Cell Assembly: Assemble the H-type cell, ensuring the membrane properly separates the two compartments. Place the carbon felt cathode and Pt mesh anode in their respective compartments. Insert the Ag/AgCl reference electrode into the cathodic compartment via a Luggin capillary.

  • Electrolyte Preparation: Prepare the 1 M H₃PO₄ solution by slowly adding 68.4 mL of concentrated (85%) H₃PO₄ to ~800 mL of deionized water in a 1 L volumetric flask, then diluting to the mark.[6]

  • Charge the Cell: Fill both compartments with the 1 M H₃PO₄ electrolyte.

  • Substrate Addition: Dissolve a known quantity of this compound (e.g., 0.5 mmol) in the catholyte. If the substrate has low aqueous solubility, a co-solvent like acetonitrile may be required.

  • De-aeration: Purge the catholyte with an inert gas (N₂ or Ar) for 15-20 minutes to remove dissolved oxygen, which can interfere with the reduction process.

  • Electrolysis: Connect the electrodes to the potentiostat. Apply a constant potential (e.g., -0.6 V vs. Ag/AgCl, to be optimized via cyclic voltammetry) and run the electrolysis under stirring until the starting material is consumed (monitor via TLC or HPLC).

  • Work-up and Analysis: After the reaction, carefully neutralize the catholyte with a base (e.g., NaHCO₃ solution). Extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer, evaporate the solvent, and analyze the crude product for yield and purity using GC-MS or NMR.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Work-up & Analysis A Assemble H-Type Cell B Prepare Electrolyte (e.g., 1M H₃PO₄) A->B C Add Substrate to Catholyte B->C D De-aerate with N₂/Ar C->D E Connect to Potentiostat D->E F Apply Controlled Potential E->F G Monitor Reaction (TLC/HPLC) F->G H Neutralize Catholyte G->H I Extract Product H->I J Analyze Yield & Purity (GC-MS/NMR) I->J

Caption: Experimental workflow for electrochemical reduction.

Methodology II: Catalytic Reduction

Catalytic hydrogenation is the industrial workhorse for the reduction of nitroarenes. This method involves the use of a heterogeneous catalyst, typically a noble or transition metal on a high-surface-area support, and a source of hydrogen.[7]

Unpacking the Mechanism

The process, known as the Haber-Bosch mechanism for amines, occurs on the surface of the metal catalyst.

  • Adsorption: Both the this compound molecule and molecular hydrogen (H₂) adsorb onto the catalyst surface.

  • Hydrogen Activation: The H-H bond in H₂ is cleaved by the metal, forming reactive atomic hydrogen species on the surface.

  • Stepwise Reduction: The adsorbed nitro group is sequentially hydrogenated by these surface-bound hydrogen atoms, passing through nitroso and hydroxylamine intermediates before reaching the final amine product.

  • Desorption: The final product, p-anisidine, desorbs from the catalyst surface, freeing the active site for the next cycle.

The choice of catalyst is critical for both activity and selectivity. Raney Nickel (Ni) is a cost-effective option, while catalysts like Palladium-on-Carbon (Pd/C) or Platinum (Pt) often offer higher activity and selectivity under milder conditions.[8][9]

Experimental Protocol: Batch Hydrogenation

This protocol outlines a standard procedure for a laboratory-scale batch hydrogenation reaction.

Rationale for Design:

  • Parr Shaker/Autoclave: A specialized high-pressure reactor is essential for safely handling flammable hydrogen gas.

  • Catalyst Selection: Raney-RuNiC is chosen as it has demonstrated high activity and selectivity for this specific transformation.[9]

  • Solvent: A solvent like THF or ethanol is used to dissolve the substrate and facilitate its interaction with the solid catalyst.[9]

Materials & Setup:

  • Reactor: Parr shaker apparatus or a stainless-steel autoclave equipped with a stirrer, gas inlet, and pressure gauge.

  • Catalyst: Raney-RuNiC or 5% Pd/C.

  • Substrate: this compound.

  • Solvent: Tetrahydrofuran (THF) or Ethanol.

  • Hydrogen Source: High-pressure H₂ gas cylinder.

Step-by-Step Procedure:

  • Reactor Charging: In a suitable glass liner, add the this compound (e.g., 5.0 g), the solvent (e.g., 15 mL THF), and the catalyst (e.g., 0.65 g Raney-RuNiC).[9] Caution: Handle hydrogenation catalysts, especially Raney Ni and Pd/C, with care. They are often pyrophoric and should be handled wet or under an inert atmosphere.

  • Seal Reactor: Place the liner inside the autoclave and seal the reactor according to the manufacturer's instructions.

  • Inerting: Purge the reactor several times with a low pressure of nitrogen to remove all air.

  • Pressurize with Hydrogen: Evacuate the nitrogen and carefully pressurize the reactor with hydrogen gas to the desired pressure (e.g., 1.5 MPa).[9]

  • Reaction: Begin vigorous stirring and heat the reactor to the target temperature (e.g., 100 °C).[9] Monitor the reaction by observing the pressure drop in the H₂ cylinder, which indicates hydrogen consumption.

  • Cooling and Depressurization: Once the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the system with nitrogen.

  • Work-up and Analysis: Open the reactor in a well-ventilated area. Filter the reaction mixture through a pad of Celite to remove the heterogeneous catalyst. Rinse the catalyst with a small amount of fresh solvent. Evaporate the solvent from the filtrate to obtain the crude product. Analyze for yield and purity.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Work-up & Analysis A Charge Reactor with Substrate, Solvent, Catalyst B Seal Autoclave A->B C Purge with N₂ B->C D Pressurize with H₂ C->D E Heat & Stir D->E F Monitor H₂ Uptake E->F G Cool & Vent Reactor F->G H Filter Catalyst G->H I Evaporate Solvent H->I J Analyze Product I->J

Caption: Experimental workflow for catalytic hydrogenation.

Head-to-Head Comparison: Electrochemical vs. Catalytic Reduction

The choice between these two powerful techniques depends on the specific requirements of the synthesis, including scale, cost, safety, and desired environmental impact.

ParameterElectrochemical ReductionCatalytic HydrogenationJustification & Insights
Primary Reductant Electrons (from electricity)Molecular Hydrogen (H₂)Electrochemistry uses electricity, which can be sourced from renewables, as the primary reagent.[10] Catalysis relies on compressed, flammable H₂ gas.
Typical Conditions Ambient temperature & pressureElevated temperature (80-150°C) & pressure (0.3-4 MPa)[11][12]The ability to run at room temperature and pressure is a major safety and energy advantage for the electrochemical method.
Selectivity Variable; can be very high with mediators (>95%)[5]Generally very high (>99%)[9]While both can be highly selective, catalytic hydrogenation often has a slight edge in achieving near-quantitative selectivity to the amine.
Key Equipment Potentiostat, specialized glasswareHigh-pressure autoclave/reactorThe capital cost of a high-pressure reactor for catalysis can be significant compared to electrochemical equipment for lab-scale work.[13]
Safety Concerns Electrical hazards, solvent handlingHigh-pressure flammable gas, pyrophoric catalystsThe risks associated with high-pressure H₂ are a major consideration for catalytic processes, requiring specialized infrastructure.
Environmental Impact Low (if using green electricity); avoids harsh reagents.[14]Catalyst leaching (heavy metals), reliance on H₂ production (often from fossil fuels).Electrochemical methods align well with green chemistry principles, especially when powered by renewable energy sources.[15]
Scalability Can be challenging; requires electrode surface area scaling.Well-established and highly scalable.Catalytic hydrogenation is a mature technology with proven scalability for industrial production. Electrochemical scale-up is an active area of research.[16][17]
Cost-Effectiveness Potentially lower operational cost (electricity vs. H₂/catalyst).[18]Catalyst cost (especially noble metals) and high-pressure equipment can be high.The long-term operational cost of electricity may be lower than the combined cost of hydrogen gas and catalyst replacement/regeneration.[18]

Conclusion and Future Outlook

Both electrochemical and catalytic methods are effective for the reduction of this compound to p-anisidine.

Catalytic hydrogenation remains the industry standard due to its proven scalability, high throughput, and exceptional selectivity. For large-scale, continuous production, it is currently the more established and reliable method.

Electrochemical reduction , however, presents a compelling vision for the future of chemical synthesis. Its key advantages—operation under mild conditions, enhanced safety by avoiding pressurized hydrogen, and alignment with green chemistry principles by using renewable electricity—make it an incredibly attractive alternative. While scalability remains a challenge, ongoing research into reactor design, flow chemistry, and more efficient electrode materials is rapidly closing the gap.

For researchers in discovery and early development, the electrochemical approach offers a safe, versatile, and easily automated platform. For professionals in process development and manufacturing, while catalysis is the current default, investing in the exploration of electrochemical routes could provide a significant long-term competitive advantage in terms of safety, sustainability, and potentially cost.

References

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Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Nitroanisole for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and development, the safe handling and disposal of chemical reagents are paramount. This guide provides an in-depth, procedural framework for the proper disposal of 4-Nitroanisole, a common intermediate in organic synthesis. As a Senior Application Scientist, my objective is to equip you not just with a set of instructions, but with a thorough understanding of the scientific principles that underpin these essential safety protocols. This ensures not only compliance with regulatory standards but also a culture of safety and environmental responsibility within your laboratory.

Understanding the Hazard Profile of this compound

Before delving into disposal procedures, it is crucial to comprehend the inherent risks associated with this compound. This compound is classified as a hazardous substance and is a suspected carcinogen.[1][2][3] It is harmful if swallowed or inhaled and can cause skin sensitization.[2] Furthermore, this compound is harmful to aquatic life with long-lasting effects, underscoring the importance of preventing its release into the environment.[2]

PropertyValueSource
Appearance Colorless to light yellow crystals[1]
Molecular Formula C₇H₇NO₃[4]
Molecular Weight 153.14 g/mol [4]
Melting Point 51-53 °C[3]
Boiling Point 260 °C[3]
Flash Point 130 °C[3]
Water Solubility 0.468 g/L at 20 °C[3]
Hazards Suspected carcinogen, skin sensitizer, harmful to aquatic life[1][2][3]

This table summarizes the key physical and chemical properties of this compound, highlighting its hazardous nature.

Immediate Safety and Handling Imperatives

Prior to any disposal activity, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). The causality for this stringent requirement lies in the compound's toxicity and potential for absorption through the skin and respiratory tract.

Essential Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber) are mandatory to prevent skin contact.

  • Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.

  • Lab Coat: A fully fastened lab coat provides a barrier against accidental spills.

  • Respiratory Protection: In situations where dust or aerosols may be generated, a NIOSH-approved respirator is required.[4]

All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Disposal Decision Framework

The selection of an appropriate disposal method is a critical decision that must be guided by the quantity and form of the waste, as well as institutional and regulatory requirements. The following diagram illustrates a logical decision-making process for the disposal of this compound waste.

DisposalDecisionFramework cluster_solid Solid Waste cluster_liquid Liquid Waste (Solutions) start This compound Waste Generated waste_type Identify Waste Type (Solid, Liquid, Contaminated Debris) start->waste_type solid_quant Assess Quantity waste_type->solid_quant Solid liquid_quant Assess Quantity & Concentration waste_type->liquid_quant Liquid debris_collect Double-bag in labeled hazardous waste bags. waste_type->debris_collect Debris small_solid Small Quantity (<1kg) - Collect in labeled hazardous waste container. solid_quant->small_solid < 1 kg large_solid Large Quantity (>1kg) - Package in DOT-approved containers. solid_quant->large_solid > 1 kg disposal_method Select Disposal Method small_solid->disposal_method large_solid->disposal_method small_liquid Small Volume/Low Conc. - Collect in labeled hazardous waste container. liquid_quant->small_liquid < 1L / Low large_liquid Large Volume/High Conc. - Package in DOT-approved containers. liquid_quant->large_liquid > 1L / High small_liquid->disposal_method large_liquid->disposal_method debris_collect->disposal_method incineration High-Temperature Incineration disposal_method->incineration Preferred Method landfill Hazardous Waste Landfill disposal_method->landfill Alternative Method end Final Disposal by Certified Vendor incineration->end landfill->end

Caption: Decision framework for this compound waste disposal.

Step-by-Step Disposal Protocols

Adherence to a standardized, step-by-step protocol is essential for ensuring safety and compliance. The following protocols are designed for common laboratory scenarios involving this compound waste.

Protocol 1: Disposal of Solid this compound and Contaminated Materials

This protocol is applicable to pure this compound solid, as well as grossly contaminated items such as weighing boats, spatulas, and absorbent pads from small spills.

  • Segregation at Source: Immediately segregate all this compound contaminated solid waste into a dedicated, clearly labeled, and sealed hazardous waste container. The container should be made of a material compatible with this compound.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., health hazard, environmental hazard).

  • Accumulation: Store the sealed container in a designated satellite accumulation area within the laboratory. This area should be away from incompatible materials, particularly strong oxidizing agents and bases, to prevent unintended reactions.[3]

  • Collection: Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal vendor.

Protocol 2: Disposal of Liquid Waste Containing this compound

This protocol applies to solutions of this compound in organic solvents.

  • Collection: Collect all liquid waste containing this compound in a dedicated, leak-proof, and shatter-resistant hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS.

  • Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," the solvent(s) present, and their approximate concentrations.

  • Storage: Store the sealed container in a secondary containment bin within a designated satellite accumulation area. This provides an additional layer of protection against spills.

  • Disposal Request: When the container is full or has reached its accumulation time limit, submit a request for pickup to your EHS department or a certified hazardous waste disposal vendor.

Spill Management: A Procedural Response

In the event of a spill, a swift and systematic response is crucial to mitigate exposure and environmental contamination.

Small Spill Cleanup (<1 gram of solid or <100 mL of a dilute solution)
  • Alert Personnel: Immediately alert others in the vicinity.

  • Isolate the Area: Restrict access to the spill area.

  • Don PPE: Ensure you are wearing the appropriate PPE as outlined above.

  • Containment and Absorption: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill. For solid spills, carefully sweep up the material. Avoid raising dust.

  • Collection: Place all contaminated absorbent material or swept-up solid into a labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all decontamination materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

Large Spill Cleanup (>1 gram of solid or >100 mL of a dilute solution)
  • Evacuate: Immediately evacuate the area.

  • Alert Authorities: Alert your institution's emergency response team and EHS department.

  • Isolate: Close doors to the affected area and prevent re-entry.

  • Professional Cleanup: Do not attempt to clean up a large spill yourself. Await the arrival of trained emergency responders.

The Science Behind Disposal Methodologies

Understanding the scientific rationale for the recommended disposal methods empowers researchers to make informed decisions and appreciate the importance of each step.

High-Temperature Incineration: The Preferred Method

High-temperature incineration is the preferred method for the disposal of this compound due to its ability to achieve complete thermal decomposition. The process involves the combustion of the waste at temperatures typically exceeding 850°C.[5] For compounds containing halogens, temperatures of at least 1100°C are often required to ensure complete destruction.[5][6][7]

The thermal decomposition of nitroaromatic compounds like this compound proceeds through a complex series of reactions. The initial step often involves the cleavage of the C-NO₂ bond, which is the weakest bond in the molecule.[8] This is followed by the breakdown of the aromatic ring and the oxidation of the resulting fragments into simpler, less harmful compounds such as carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (NOx).[1] The high temperatures and controlled oxygen supply in a hazardous waste incinerator ensure that this process goes to completion, preventing the formation of toxic byproducts.

Hazardous Waste Landfill: An Alternative

When incineration is not feasible, disposal in a specially designed hazardous waste landfill is an alternative.[1] These landfills are engineered with multiple layers of liners and leachate collection systems to prevent the migration of hazardous constituents into the surrounding soil and groundwater.[9] However, the long-term stability of this compound in a landfill environment is a concern, as it has the potential to leach into the environment over time.[1] Therefore, this method is generally considered less preferable than incineration.

Emerging and Alternative Disposal Technologies

The scientific community is continuously exploring more sustainable methods for the disposal of hazardous chemicals. For this compound, two promising areas of research are bioremediation and advanced oxidation processes.

Bioremediation

Bioremediation utilizes microorganisms to break down hazardous compounds into non-toxic substances.[10] Several bacterial strains, particularly from the Rhodococcus genus, have been shown to degrade this compound.[7] The primary degradation pathway involves the O-demethylation of this compound to 4-nitrophenol, which is then further metabolized.[5][7] While still largely in the research and development phase for widespread application, bioremediation offers a potentially more environmentally friendly disposal route.

BioremediationPathway Nitroanisole This compound Nitrophenol 4-Nitrophenol Nitroanisole->Nitrophenol O-demethylation (Rhodococcus sp.) Intermediates Further Metabolites Nitrophenol->Intermediates Metabolism Mineralization CO₂, H₂O, Nitrite Intermediates->Mineralization Mineralization

Caption: Simplified aerobic bioremediation pathway of this compound.

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (·OH).[11] These processes, which include ozonation, UV/H₂O₂ treatment, and Fenton's reagent, can effectively degrade nitroaromatic compounds.[11][12] AOPs can be a viable option for treating liquid waste streams containing this compound, particularly in a laboratory setting where small volumes of aqueous waste may be generated.

Regulatory Compliance: A Non-Negotiable Aspect

The disposal of this compound is subject to stringent regulations at the local, state, and federal levels. In the United States, the Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste.[13] It is imperative that all laboratory personnel are familiar with and adhere to these regulations, as well as their institution's specific policies.

Transportation of this compound waste must also comply with Department of Transportation (DOT) regulations. The UN number for solid this compound is UN3458, and for the liquid form, it is UN2730.[14][15]

Conclusion: Fostering a Culture of Safety

The proper disposal of this compound is not merely a procedural task; it is a fundamental aspect of responsible scientific practice. By understanding the hazards, adhering to established protocols, and appreciating the scientific principles behind disposal methodologies, researchers can ensure a safe laboratory environment and minimize their environmental impact. This guide serves as a comprehensive resource to support these efforts and foster a deeply ingrained culture of safety and stewardship within the scientific community.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Nitroanisole

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of chemical handling requires a deep, intuitive understanding of not just the procedures, but the principles that underpin them. 4-Nitroanisole, a valuable reagent in organic synthesis, presents a specific set of hazards that demand a rigorous and well-reasoned approach to personal protection. This guide moves beyond a simple checklist to provide a comprehensive operational framework, ensuring that every step you take in the lab is grounded in safety, efficacy, and scientific integrity. Our goal is to empower you with the knowledge to not only protect yourself but to build a culture of safety that validates every experimental outcome.

The "Why": A Hazard-Based Rationale for PPE Selection

Understanding the intrinsic properties of this compound is the foundation of our safety protocol. It is not merely about following rules, but about mitigating specific, identified risks. This compound is a pale yellow crystalline solid that can be toxic if ingested, inhaled, or absorbed through the skin.[1][2] The primary hazards dictating our PPE choices are:

  • Systemic Toxicity & Methemoglobinemia: Absorption into the body, particularly through the skin or via inhalation of dust, can lead to the formation of methemoglobin. This condition impairs the ability of red blood cells to transport oxygen, causing cyanosis (a bluish discoloration of the skin) and, in severe cases, life-threatening anoxia.[3] The onset of symptoms can be dangerously delayed for 2 to 4 hours or more.

  • Carcinogenicity & Mutagenicity: this compound is suspected of causing cancer and genetic defects.[2][4][5] The International Agency for Research on Cancer (IARC) classifies it as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans." This necessitates minimizing all routes of exposure to the lowest possible levels.

  • Skin and Eye Irritation/Sensitization: Direct contact may irritate the skin, eyes, and mucous membranes.[1][2] Furthermore, it may cause skin sensitization, leading to allergic contact dermatitis upon repeated exposure.[3]

  • Combustible Dust Hazard: As a fine crystalline solid, this compound dust can form explosive mixtures with air if generated in sufficient concentration and exposed to an ignition source.[3] This physical hazard requires specific handling procedures to prevent dust cloud formation.

At-a-Glance: Core PPE Requirements for this compound

For quick reference, this table summarizes the minimum PPE required for common laboratory tasks involving this compound. The subsequent sections will elaborate on the specifications and rationale for each item.

Task/Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport (Closed Containers) Safety glasses with side shieldsNitrile or Neoprene glovesStandard lab coatNot typically required
Weighing Solid / Aliquoting Chemical safety gogglesDouble-gloving (Nitrile or Neoprene)Standard lab coatRequired (N95 or higher)
Preparing Solutions / Transfers Chemical safety goggles and face shieldDouble-gloving (Nitrile or Neoprene)Standard lab coatRecommended; required if heating or aerosolizing
Running Reactions (Open/Closed System) Chemical safety goggles and face shieldDouble-gloving (Nitrile or Neoprene)Standard lab coatAssess based on potential for aerosol/vapor release
Spill Cleanup Chemical safety goggles and face shieldHeavy-duty Nitrile or Neoprene glovesChemical-resistant apron over lab coatRequired (P100/P3 filter respirator)

In-Depth Protocols for Personal Protective Equipment

The selection of PPE is a dynamic process. The "why" is constant—the hazards of the chemical—but the "what" and "how" adapt to the specific experimental context.

Eye and Face Protection: The First Line of Defense
  • Causality: The primary risk is from dust particles or splashes of solutions containing this compound causing irritation or being absorbed.[1][2]

  • Protocol:

    • Minimum Requirement: At all times in a laboratory where this compound is handled, wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[6] These must provide a complete seal around the eyes. Standard safety glasses are insufficient as they do not protect from dust or splashes from all angles.

    • Elevated Risk: When transferring solutions, heating the material, or performing any task with a higher risk of splashing, supplement your goggles with a full-face shield. The shield protects the entire face from direct contact.

Hand Protection: Preventing Dermal Absorption
  • Causality: Dermal absorption is a significant route of exposure leading to systemic toxicity.[2][3] Skin sensitization is also a key concern.[3]

  • Protocol:

    • Glove Selection: Use chemical-resistant gloves. While specific breakthrough time data is limited in the provided sources, general best practices for nitroaromatic compounds suggest using nitrile or neoprene gloves. Always inspect gloves for tears or pinholes before use.[1]

    • Double Gloving: For tasks involving direct handling of the solid or concentrated solutions (e.g., weighing, transfers), double gloving is a mandatory practice. This provides an additional barrier and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin.

    • Proper Technique: After handling, remove gloves using a technique that avoids touching the outer contaminated surface with your bare hands. Wash your hands thoroughly with soap and water immediately after removing gloves.[6]

Body Protection: Shielding Against Contamination
  • Causality: Prevents contamination of personal clothing and minimizes skin contact from spills or dust.

  • Protocol:

    • Lab Coat: A clean, buttoned lab coat is the minimum requirement.

    • Enhanced Protection: For large-scale operations or spill cleanup, supplement the lab coat with a chemical-resistant apron. Wear appropriate protective clothing to prevent skin exposure.[6] Fire/flame resistant clothing should be considered, especially in processes where ignition sources are present.[1]

Respiratory Protection: Mitigating Inhalation Hazards
  • Causality: Inhalation of airborne dust is a direct route to systemic toxicity and is a primary concern given the carcinogenic and mutagenic properties of this compound.[3]

  • Protocol:

    • Engineering Controls First: The primary method for controlling inhalation risk is to use engineering controls like a certified chemical fume hood or a glove box, which maintain negative pressure and vent dust or vapors away from the user.[6]

    • When Respirators are Required: Respiratory protection is mandatory when engineering controls are insufficient or during tasks with a high potential for dust generation, such as weighing, aliquoting, or cleaning up spills.

    • Respirator Selection:

      • For Dusts: A NIOSH-approved N95, N100, P95, or P100 filtering facepiece respirator (or a respirator with a particulate filter conforming to EN 143) is required when handling the solid outside of a fume hood.[7]

      • For Exceeded Exposure Limits or Symptoms: If occupational exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate cartridge should be used.[1]

    • Fit Testing and Maintenance: All users of tight-fitting respirators must be properly fit-tested and trained in their use, maintenance, and limitations, in accordance with OSHA's 29 CFR 1910.134 regulations.[6]

Operational and Disposal Plans

A complete safety workflow extends beyond wearing PPE to include the entire lifecycle of the chemical in the laboratory.

Step-by-Step Handling Workflow
  • Preparation: Before handling, ensure the work area (preferably a fume hood) is clean and uncluttered. Verify that an eyewash station and safety shower are accessible and operational.[7]

  • Weighing: Perform all weighing operations within a fume hood or a ventilated balance enclosure to contain dust. Use anti-static weigh boats or liners to minimize dust dispersal.

  • Transfers: When adding the solid to a solvent, do so slowly and carefully to prevent splashing and dust generation. Use a funnel where appropriate.

  • Spill Response:

    • Minor Spills (Solid): Do NOT dry sweep. Gently dampen the material with water to prevent it from becoming airborne.[3] Carefully scoop the material into a designated, labeled hazardous waste container.[3]

    • Major Spills: Evacuate the area and alert emergency personnel.[3] Only trained personnel with appropriate PPE, including respiratory protection, should perform the cleanup.

Decontamination and Disposal
  • Causality: Due to its toxicity and environmental hazards, all materials contaminated with this compound must be treated as hazardous waste.[3][4]

  • Protocol:

    • Decontaminate Surfaces: Clean the work area thoroughly with soap and water after each use.

    • Waste Segregation: All disposable items contaminated with this compound (gloves, weigh boats, paper towels) must be placed in a clearly labeled, sealed hazardous waste container. Do not mix this waste with other waste streams.

    • Disposal: The final disposal of this compound waste must be conducted through a licensed chemical destruction facility or via controlled incineration, in strict accordance with all local, state, and federal regulations.[1][3] Never dispose of this compound down the drain, as it is harmful to aquatic life.[4]

Visualizing the PPE Decision Process

The following diagram illustrates the logical workflow for selecting the appropriate level of personal protective equipment when planning to work with this compound.

PPE_Decision_Workflow cluster_prep Phase 1: Task Assessment cluster_ppe Phase 2: PPE Selection cluster_ops Phase 3: Operational Controls start Plan to Handle This compound task_assessment What is the task? (Weighing, Solution Prep, etc.) start->task_assessment weighing Weighing Solid task_assessment->weighing Solid Handling solution_prep Solution Prep / Transfer task_assessment->solution_prep Liquid Handling spill_cleanup Spill Cleanup task_assessment->spill_cleanup Emergency ppe_weighing Goggles Double Gloves (Nitrile) Lab Coat N95 Respirator (min.) weighing->ppe_weighing ppe_solution Goggles & Face Shield Double Gloves (Nitrile) Lab Coat Respirator if heating solution_prep->ppe_solution ppe_spill Goggles & Face Shield Heavy-Duty Gloves Chem-Resistant Apron P100 Respirator spill_cleanup->ppe_spill engineering_controls Work in Fume Hood or Ventilated Enclosure ppe_weighing->engineering_controls ppe_solution->engineering_controls ppe_spill->engineering_controls disposal Dispose of all materials as Hazardous Waste engineering_controls->disposal

Caption: PPE selection workflow for this compound based on laboratory task.

References

  • Material Safety Data Sheet - this compound, 99+%. Cole-Parmer.
  • This compound SDS, 100-17-4 Safety Data Sheets. ECHEMI.
  • Safety Data Sheet: 4-Nitroaniline. Carl ROTH.
  • This compound Material Safety Data Sheet. Santa Cruz Biotechnology.
  • This compound | C7H7NO3 | CID 7485. PubChem - National Institutes of Health.
  • 4 - SAFETY DATA SHEET. (2014-12-03).
  • SAFETY DATA SHEET. Sigma-Aldrich. (2025-11-07).
  • Safety data sheet. CPAChem.
  • SAFETY DATA SHEET. Fisher Scientific. (2014-12-03).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.